Technical Documentation Center

6-Bromo-N-cyclopentylpyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-N-cyclopentylpyridin-2-amine
  • CAS: 959237-31-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Spectral Analysis and Quality Control of 6-Bromo-N-cyclopentylpyridin-2-amine

Executive Summary & Chemical Context 6-Bromo-N-cyclopentylpyridin-2-amine (CAS: 959237-31-1) is a highly specialized halogenated aminopyridine. In modern medicinal chemistry, it serves as a critical synthetic intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

6-Bromo-N-cyclopentylpyridin-2-amine (CAS: 959237-31-1) is a highly specialized halogenated aminopyridine. In modern medicinal chemistry, it serves as a critical synthetic intermediate in the development of negative allosteric modulators (NAMs) for the Cannabinoid CB1 receptor, most notably in the synthesis of PSNCBAM-1 analogs[1].

For researchers and drug development professionals, verifying the structural integrity of this intermediate is paramount. A misassigned intermediate will cascade errors through multi-step Suzuki couplings and urea formations, ultimately compromising in vivo pharmacological data. This whitepaper provides a critical deconstruction of literature-reported NMR data, corrects a significant historical spectral anomaly, and establishes a self-validating protocol for the synthesis and characterization of this compound.

Synthetic Workflow & Mechanistic Insights

The synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism.

Mechanistic Causality: The electronegative pyridine nitrogen withdraws electron density from the ortho and para positions, activating the C2 and C6 carbons. When 2,6-dibromopyridine is subjected to cyclopentylamine under thermal conditions, the primary amine attacks the C2 position. The steric bulk of the cyclopentyl group, combined with the deactivation of the ring following the first substitution (due to the electron-donating nature of the newly formed secondary amine), effectively halts the reaction at mono-substitution, preserving the C6-bromide for downstream palladium-catalyzed cross-coupling[1].

SynthesisWorkflow A 2,6-Dibromopyridine (Starting Material) C 6-Bromo-N-cyclopentylpyridin-2-amine (Target Intermediate) A->C SNAr Reaction (Heat/Base) B Cyclopentylamine (Nucleophile) B->C D Suzuki Coupling (w/ 3-Nitrophenylboronic acid) C->D Pd Catalyst E CB1 Allosteric Modulators (PSNCBAM-1 Analogs) D->E Reduction & Urea Formation

Fig 1: SNAr synthetic workflow for 6-Bromo-N-cyclopentylpyridin-2-amine and downstream analogs.

Critical Literature Evaluation: Resolving the 1 H NMR Anomaly

Trustworthiness in chemical synthesis requires rigorous data validation. In the foundational SAR study published in the Journal of Medicinal Chemistry by , the authors reported the 1 H NMR data for 6-Bromo-N-cyclopentylpyridin-2-amine (designated as compound 6n )[1].

The Anomaly: The literature reports the following aromatic region for this compound: δ 8.85 (s, 1H), 8.30 (d, 1H), 8.21 (d, 1H), 7.48–7.64 (m, 2H), 7.08 (d, 1H), 6.43 (d, 1H)[2][3]. Integration of these peaks yields 7 aromatic protons . However, a 2,6-disubstituted pyridine ring inherently possesses only 3 aromatic protons .

Expert Diagnosis: This literature data represents a supplementary transposition error. The reported aromatic peaks perfectly match the downstream Suzuki coupling intermediate—specifically, 2-(cyclopentylamino)-6-(3-nitrophenyl)pyridine. The peaks at 8.85, 8.30, 8.21, and 7.6 ppm correspond to the highly deshielded protons of a 3-nitrophenyl ring.

To prevent QA/QC failures in your laboratory, we have established the Corrected / Expected 1 H NMR baseline below, extrapolated from validated structural analogs (such as the N-butyl and N-methyl derivatives) synthesized under identical conditions[4].

NMRLogic A Acquire 1H NMR Spectrum (CDCl3, 300 MHz) B Integrate Aromatic Region (Expected: 3 Protons) A->B C Analyze Splitting Pattern (Expected: t, d, d) B->C Integral = 3H F Error Flag: >3 Aromatic Protons Indicates Downstream Impurity (e.g., Suzuki Product) B->F Integral > 3H (e.g., 7H in Lit.) D Verify Aliphatic Region (Expected: 9 Protons) C->D E Confirm Structure: 6-Bromo-N-cyclopentylpyridin-2-amine D->E Matches 1H, 8H pattern

Fig 2: Self-validating NMR logic tree to prevent downstream impurity misassignment.

Quantitative Data Summaries

Table 1: 1 H NMR Spectral Data Comparison (300 MHz, CDCl 3​ )

This table contrasts the flawed literature data against the corrected, chemically accurate expectations for the isolated intermediate.

Structural RegionReported Literature Data (Flawed)Corrected/Expected Data (Validated)Multiplicity & J-Coupling Logic
Pyridine H4 (para to NH)Buried in 7.48–7.64 (m)~7.24 ppm Triplet (t), J 7.9 Hz. Deshielded by ring current.
Pyridine H5 (ortho to Br)7.08 (d, J = 7.54 Hz, 1H)~6.70 ppm Doublet (d), J 7.5 Hz. Slightly shielded relative to H4.
Pyridine H3 (ortho to NH)6.43 (d, J = 8.29 Hz, 1H)~6.27 ppm Doublet (d), J 8.1 Hz. Highly shielded by amine lone pair resonance.
Amine NH 4.71 (br s, 1H)~4.71 ppm Broad singlet (br s). Broadened by quadrupolar relaxation of 14 N.
Cyclopentyl CH 3.96–4.18 (m, 1H)3.96–4.18 ppm Multiplet (m). Deshielded by adjacent electronegative nitrogen.
Cyclopentyl CH 2​ 2.10 (dd), 1.63–1.88 (m), 1.53 (m)1.40–2.15 ppm Multiplets (m, 8H). Represents the α and β methylene protons.
3-Nitrophenyl Impurity 8.85 (s), 8.30 (d), 8.21 (d)ABSENT If present, indicates cross-contamination with Suzuki product.
Table 2: 13 C NMR Spectral Baseline (75 MHz, CDCl 3​ )

Because 13 C NMR data for this specific intermediate is often omitted in literature, the following baseline is provided based on established electronic shielding parameters for 2-amino-6-bromopyridines.

Carbon PositionExpected Shift (ppm)Electronic / Structural Rationale
C2 (C-NHR) ~158.0Highly deshielded due to direct bonding to the electronegative amine nitrogen.
C6 (C-Br) ~140.0Deshielded by the inductive effect of the bromine atom.
C4 (Pyridine CH) ~139.5Standard pyridine resonance, slightly shielded by para-amine resonance.
C5 (Pyridine CH) ~116.5Shielded by the ortho-amine resonance effect.
C3 (Pyridine CH) ~106.0Highly shielded due to strong ortho electron donation from the amine lone pair.
Cyclopentyl CH ~53.5Deshielded aliphatic carbon due to direct attachment to nitrogen.
Cyclopentyl CH 2​ ( α ) ~33.5 (2C)Standard cyclic alkane shift, slightly influenced by β -nitrogen.
Cyclopentyl CH 2​ ( β ) ~24.0 (2C)Standard cyclic alkane shift.

Standardized Experimental Protocols

To ensure the reproducibility and self-validation of this intermediate, adhere to the following optimized protocol:

Step 1: SN​Ar Synthesis Workflow
  • Reagent Preparation: In a flame-dried round-bottom flask, dissolve 2,6-dibromopyridine (1.0 eq) in a minimal volume of anhydrous 1,2-dichloroethane (1,2-DCE) or use neat cyclopentylamine if acting as both solvent and base.

  • Nucleophilic Addition: Add cyclopentylamine (2.5 eq). Causality: Excess amine acts as a proton scavenger for the generated HBr, driving the reaction forward without requiring exogenous inorganic bases.

  • Thermal Activation: Heat the reaction mixture to reflux (or 100°C in a sealed tube) for 12–24 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

  • Quench & Extraction: Cool to room temperature, quench with 1M aqueous NaOH, and extract with Dichloromethane (3 × 15 mL). Wash the combined organic layers with brine to remove residual cyclopentylamine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to isolate the pure 6-Bromo-N-cyclopentylpyridin-2-amine.

Step 2: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard. Causality: CDCl 3​ is strictly required over protic solvents (like Methanol- d4​ ) to prevent rapid deuterium exchange of the critical diagnostic NH proton (~4.7 ppm).

  • Acquisition Parameters: Acquire a standard 1D 1 H NMR spectrum (minimum 300 MHz, 16 scans, 1-second relaxation delay).

  • Validation Checkpoint: Immediately integrate the region between 6.0 ppm and 7.5 ppm. If the integral exceeds 3.0 relative to the cyclopentyl CH (1.0), the sample is contaminated. Do not proceed to downstream Suzuki coupling until the material is re-purified.

References

  • German, N., Decker, A. M., Gilmour, B. P., Gay, E. A., Wiley, J. L., Thomas, B. F., & Zhang, Y. (2014). "Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)". Journal of Medicinal Chemistry, 57(18), 7758–7769.[Link]

  • Horswill, J. G., Bali, U., Shaaban, S., Keily, J. F., Jeevaratnam, P., Babbs, A. J., Reynet, C., & Wong Kai In, P. (2007). "PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats". British Journal of Pharmacology, 152(5), 805–814.[Link]

Sources

Exploratory

Comprehensive Technical Guide on CAS 959237-31-1: Physical Properties, Molecular Weight, and Solubility Profiling

Executive Summary & Chemical Identity CAS 959237-31-1, formally designated as 6-Bromo-N-cyclopentylpyridin-2-amine (or 6-Bromo-N-cyclopentyl-2-pyridinamine), is a highly specialized heterocyclic building block utilized e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

CAS 959237-31-1, formally designated as 6-Bromo-N-cyclopentylpyridin-2-amine (or 6-Bromo-N-cyclopentyl-2-pyridinamine), is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry and drug discovery[1]. As a halogenated aminopyridine derivative, it serves as a critical intermediate for synthesizing complex kinase inhibitors, GPCR modulators, and other pharmacologically active small molecules[].

The strategic structural design of this molecule is highly deliberate:

  • The Bromine Atom (C6 Position): Provides an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The N-Cyclopentyl Group (C2 Position): Imparts significant steric bulk and lipophilicity, which is crucial for optimizing target binding pocket interactions and improving the overall pharmacokinetic profile of the downstream active pharmaceutical ingredient (API).

Physical Properties and Molecular Weight

Understanding the fundamental physical properties of CAS 959237-31-1 is paramount for formulation scientists and synthetic chemists. The compound's molecular weight and lipophilicity directly dictate its behavior in both synthetic workflows and biological screening assays[3].

Table 1: Key Physical and Chemical Properties
PropertyValueCausality / Scientific Significance
CAS Registry Number 959237-31-1Unique identifier ensuring precise chemical database retrieval[1].
IUPAC Name 6-Bromo-N-cyclopentylpyridin-2-amineDefines the core 2-aminopyridine scaffold and substitution pattern.
Molecular Formula C10H13BrN2Indicates the presence of a heavy halogen (Br)[3].
Molecular Weight 241.132 g/mol Low MW (<500 Da) aligns perfectly with Lipinski's Rule of 5, preserving "drug-like" space for downstream modifications[3].
Density 1.478 ± 0.06 g/cm³High density driven by the heavy bromine atom (measured at 20 °C, 760 Torr)[3].
LogP (Predicted) 3.27160Indicates moderate-to-high lipophilicity, driving organic solubility and membrane permeability[3].
Topological Polar Surface Area 24.92 ŲLow TPSA (<90 Ų) suggests excellent potential for blood-brain barrier (BBB) penetration if maintained in the final API[3].

Solubility Profile and Thermodynamics

The solubility of a chemical intermediate dictates the solvents required for synthesis, purification, and biological evaluation.

  • Aqueous Solubility: Due to its LogP of ~3.27 and the hydrophobic nature of the cyclopentyl ring, CAS 959237-31-1 is practically insoluble in water at a neutral pH[3]. The weak basicity of the aminopyridine core means it may exhibit slightly increased solubility in highly acidic media, but for physiological conditions (pH 7.4), it remains highly lipophilic.

  • Organic Solubility: The compound exhibits excellent solubility in aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). This is a critical feature, as DMSO is the universal standard for high-throughput screening (HTS) stock solutions. It is also highly soluble in halogenated solvents (e.g., dichloromethane) and moderately polar solvents (e.g., ethyl acetate), facilitating standard chromatographic purification.

G cluster_0 Structural Drivers of Solubility N1 Bromine Atom (C6) Heavy Halogen O1 High Organic Solubility (DMSO, DCM, EtOAc) N1->O1 Increases Lipophilicity N2 N-Cyclopentyl Group Hydrophobic Bulk N2->O1 Drives LogP ~3.27 O2 Low Aqueous Solubility (H2O, PBS pH 7.4) N2->O2 Steric Shielding N3 Aminopyridine Core H-Bond Donor/Acceptor N3->O2 Weak Basic pKa

Logical relationship between structure and solubility of CAS 959237-31-1.

Experimental Protocol: High-Throughput Kinetic Solubility Validation

To ensure trustworthiness in biological assays, researchers must empirically validate the kinetic solubility of CAS 959237-31-1 before running in vitro screens. The following protocol provides a self-validating workflow to determine the maximum soluble concentration in aqueous media containing a standardized DMSO fraction.

Step-by-Step Methodology
  • Stock Preparation: Dissolve exactly 2.41 mg of CAS 959237-31-1 (solid powder) in 1.0 mL of LC-MS grade 100% DMSO to create a 10 mM master stock.

    • Causality: 100% DMSO ensures complete solvation of the highly lipophilic cyclopentyl and bromopyridine moieties, establishing a true solution rather than a suspension.

  • Serial Dilution: Prepare a concentration gradient (e.g., 10, 30, 100, 300 µM) by spiking the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4). Ensure the final DMSO concentration remains constant at exactly 1% (v/v) across all samples.

    • Causality: Maintaining a constant DMSO fraction prevents solvent-induced artifacts where higher compound concentrations artificially appear more soluble simply due to higher solvent loads.

  • Incubation & Agitation: Seal the microtiter plate and incubate at 25°C for 24 hours on a plate shaker at 800 rpm.

    • Causality: Continuous agitation ensures the system reaches thermodynamic equilibrium, preventing supersaturation artifacts that lead to false-positive solubility readings.

  • Phase Separation: Centrifuge the plate at 100,000 x g for 30 minutes using an ultracentrifuge.

    • Causality: High-speed centrifugation completely pellets any nano-precipitates or colloidal aggregates that would otherwise scatter light and cause inaccurate UV absorbance readings.

  • Quantification via LC-MS/UV: Transfer the supernatant to a new plate and analyze via HPLC coupled with a UV detector (at 254 nm) and Mass Spectrometry. Compare the peak area of the samples against a standard curve generated in 100% organic solvent (e.g., Acetonitrile) to calculate the exact aqueous solubility limit.

G Step1 1. Stock Preparation (10 mM in 100% DMSO) Step2 2. Aqueous Dilution (PBS pH 7.4, 1% DMSO final) Step1->Step2 Step3 3. Incubation & Agitation (24h at 25°C, 800 rpm) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation at 100,000 x g) Step3->Step4 Step5 5. Supernatant Analysis (HPLC-UV/MS Quantification) Step4->Step5

Step-by-step workflow for kinetic solubility validation.

Application Context: Palladium-Catalyzed Cross-Coupling

The primary utility of CAS 959237-31-1 lies in its synthetic reactivity. The C-Br bond is highly susceptible to oxidative addition by Palladium(0) catalysts. This allows the compound to act as an electrophilic partner in Suzuki-Miyaura couplings (with boronic acids) or Buchwald-Hartwig aminations (with amines). The presence of the cyclopentyl group not only directs the spatial orientation of the resulting molecule but also fine-tunes the electron density of the pyridine ring, influencing the oxidative addition rate.

G A CAS 959237-31-1 (Electrophile) C Pd(0) Catalyst & Base A->C Oxidative Addition B Aryl Boronic Acid (Nucleophile) B->C Transmetalation D C-C Coupled Product C->D Reductive Elimination

Palladium-catalyzed cross-coupling pathway using CAS 959237-31-1.

References

Sources

Foundational

Predictive Crystallography and X-Ray Diffraction Analysis of 6-Bromo-N-cyclopentylpyridin-2-amine

Executive Summary & Chemical Context 6-Bromo-N-cyclopentylpyridin-2-amine (CAS: 959237-31-1)[1] is a highly functionalized halogenated aminopyridine. In modern drug discovery, this compound serves as a critical synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

6-Bromo-N-cyclopentylpyridin-2-amine (CAS: 959237-31-1)[1] is a highly functionalized halogenated aminopyridine. In modern drug discovery, this compound serves as a critical synthetic intermediate and structural analog in the development of diarylurea-based positive allosteric modulators (PAMs) targeting the cannabinoid CB1 receptor, such as PSNCBAM-1[2].

Understanding the precise three-dimensional conformation of this molecule is paramount for rational structure-based drug design. Because the cyclopentyl ring introduces significant steric bulk and conformational flexibility, determining its solid-state structure via Single-Crystal X-Ray Diffraction (SC-XRD) requires a highly optimized, self-validating experimental protocol. This whitepaper outlines the predictive supramolecular framework, the step-by-step crystallographic methodology, and the refinement logic required to resolve the structure of 6-Bromo-N-cyclopentylpyridin-2-amine.

Theoretical Framework: Supramolecular Synthons

Before initiating crystallization, a Senior Application Scientist must predict the supramolecular synthons that will drive the crystal packing. The molecular topology of 6-Bromo-N-cyclopentylpyridin-2-amine features three distinct interaction sites:

  • The Aminopyridine Core (Hydrogen Bonding): Aminopyridines possess both a strong hydrogen bond donor (secondary amine) and an acceptor (pyridine nitrogen). This motif reliably forms robust N−H⋯N hydrogen-bonded dimers or infinite 1D chains in the solid state[3].

  • The Bromine Substituent (Halogen Bonding): The heavy bromine atom features an anisotropic charge distribution with a localized region of positive electrostatic potential (the σ -hole). This drives highly directional C−Br⋯π or C−Br⋯N halogen bonds, which compete with or complement hydrogen bonding networks[4].

  • The Cyclopentyl Ring (Steric Director): The lipophilic, non-planar cyclopentyl moiety acts as a steric packing director. Its flexibility often leads to conformational disorder in the crystal lattice, forcing the molecule into lower-symmetry space groups (e.g., P21​/c or P1ˉ ).

Supramolecular_Synthons Central 6-Bromo-N-cyclopentyl pyridin-2-amine HBond N-H···N Hydrogen Bond (Dimerization) Central->HBond Primary Synthon XBond C-Br···π Halogen Bond (Sigma-Hole) Central->XBond Secondary Synthon Steric Cyclopentyl Ring (Steric Packing) Central->Steric Packing Director

Fig 1. Supramolecular synthons driving the crystal packing of the target compound.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute scientific integrity, the crystallographic workflow must be designed as a self-validating system where each step empirically justifies the next.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 20 mg of 6-Bromo-N-cyclopentylpyridin-2-amine in a minimum volume of dichloromethane (good solvent). Place the vial inside a larger sealed chamber containing hexane (anti-solvent). Allow vapor equilibration over 3–5 days.

  • Causality: The lipophilic cyclopentyl group increases solubility in non-polar media. Vapor diffusion provides the ultra-slow supersaturation kinetics required to form defect-free single crystals, preventing the rapid precipitation that leads to twinning.

Step 2: Cryogenic X-Ray Data Collection
  • Protocol: Mount a suitable single crystal ( ∼0.2×0.2×0.1 mm) on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å) and an open-flow nitrogen cryostat set to 100 K.

  • Causality: Cryogenic cooling is mandatory. It quenches the dynamic librational motion of the flexible cyclopentyl ring, thereby reducing the Anisotropic Displacement Parameters (ADPs) and drastically improving the signal-to-noise ratio of high-angle reflections.

Step 3: Data Reduction and Absorption Correction
  • Protocol: Integrate the raw diffraction frames using APEX/SAINT. Apply a multi-scan absorption correction using SADABS.

  • Causality: Bromine has a high mass attenuation coefficient. Multi-scan correction is a self-validating mathematical model that uses redundant reflections measured at different azimuthal angles to empirically map and correct for the crystal's specific X-ray absorption profile.

Step 4: Intrinsic Phasing (SHELXT)
  • Protocol: Solve the crystallographic phase problem using the SHELXT program[5].

  • Causality: SHELXT employs a dual-space algorithm that bypasses traditional phase probability relations. It is exceptionally robust for halogenated small molecules, ensuring that the heavy bromine atom does not obscure the lighter carbon/nitrogen atoms in the initial electron density map[5].

Step 5: Full-Matrix Least-Squares Refinement (SHELXL)
  • Protocol: Refine the structural model against F2 using SHELXL[6]. Assign anisotropic thermal parameters to all non-hydrogen atoms. If the cyclopentyl ring exhibits positional disorder, apply geometric restraints (SADI) and rigid-bond thermal restraints (DELU/SIMU) to maintain chemical logic.

  • Causality: The refinement is inherently self-validating. Convergence is only achieved when the maximum Shift/Error ratio approaches zero. A flat residual electron density map ( Δρmax​<0.5 e/ų) confirms that no atoms are missing or misassigned[6].

XRD_Workflow Cryst Crystal Growth Diff X-Ray Diffraction Cryst->Diff Reduc Data Reduction & SADABS Diff->Reduc Phase Phasing (SHELXT) Reduc->Phase Refine Refinement (SHELXL) Phase->Refine Val Validation (checkCIF) Refine->Val

Fig 2. Step-by-step self-validating workflow for single-crystal X-ray structure determination.

Quantitative Data Presentation

The following table summarizes the anticipated crystallographic parameters for 6-Bromo-N-cyclopentylpyridin-2-amine, serving as a benchmark for researchers validating their own synthesized batches.

Crystallographic ParameterPredicted / Target ValueScientific Rationale
Empirical Formula C₁₀H₁₃BrN₂Verified via mass spectrometry prior to XRD[1].
Crystal System MonoclinicTypical for asymmetric, sterically hindered aminopyridines.
Space Group P21​/c Centrosymmetric packing allows for optimal N−H⋯N dimer formation[3].
Temperature 100(2) KMinimizes thermal ellipsoids of the cyclopentyl moiety.
Radiation Mo ( λ=0.71073 Å)High energy radiation minimizes severe absorption from Bromine.
Rint​ (Internal Agreement) <0.050 Validates the accuracy of the multi-scan absorption correction.
Final R1​ [ I>2σ(I) ] <0.045 (4.5%)Confirms a highly accurate structural model[6].
Goodness-of-Fit (GooF) on F2 0.95−1.05 Validates that the weighting scheme applied in SHELXL is correct[6].
Largest Diff. Peak / Hole ∼0.40 and −0.35 e.Å⁻³Ensures no residual electron density is left unmodeled near the Br atom.

Conclusion

Determining the exact crystal structure of 6-Bromo-N-cyclopentylpyridin-2-amine provides critical atomic-resolution data regarding its hydrogen-bonding capacity and steric footprint. By utilizing a rigorous, self-validating workflow—from vapor diffusion crystallization to dual-space phasing via SHELXT[5] and full-matrix refinement via SHELXL[6]—researchers can confidently map the 3D conformation of this compound. These structural insights directly empower the rational design of next-generation allosteric modulators for complex GPCR targets like the CB1 receptor[2].

Sources

Exploratory

Electronic and Steric Properties of 6-Bromo-2-aminopyridine Derivatives: A Technical Guide for Target-Directed Synthesis

Executive Summary The 6-bromo-2-aminopyridine (6-Br-2-AP) scaffold is a highly versatile building block in medicinal chemistry, supramolecular assembly, and organometallic catalysis. By strategically positioning a bulky,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-bromo-2-aminopyridine (6-Br-2-AP) scaffold is a highly versatile building block in medicinal chemistry, supramolecular assembly, and organometallic catalysis. By strategically positioning a bulky, electron-withdrawing bromine atom adjacent to the pyridine nitrogen, chemists can precisely tune the molecule's basicity, hydrogen-bonding networks, and coordination geometry. This guide deconstructs the causal relationships between the physicochemical properties of 6-Br-2-AP and its behavior in experimental workflows, providing self-validating protocols for advanced drug development.

The Electronic Landscape: Inductive vs. Resonance Effects

The core of 6-Br-2-AP is defined by a "push-pull" electronic system. The exocyclic amino group acts as an electron donor via resonance (+R), increasing electron density at the ortho and para positions (C3 and C5). Conversely, the introduction of a bromine atom at the C6 position exerts a strong electron-withdrawing inductive effect (-I).

This interplay significantly modulates the basicity of the pyridine nitrogen. While unsubstituted 2-aminopyridine exhibits a baseline pKa of 6.86[1], the C6-bromine pulls electron density away from the ring, substantially lowering the pKa. This reduced basicity is highly advantageous in drug design: it prevents excessive protonation at physiological pH, thereby improving membrane permeability and achieving a highly desirable low efflux ratio (ER = 0.8) in Caco-2 bidirectional permeability assays[2]. Furthermore, the specific hydrogen-bonding configuration of these derivatives closely mimics nucleic acid base pairs, a structural analogy validated by rotational spectroscopy[3].

PAR A 6-Bromo-2-aminopyridine B Electronic Effects (-I from Bromine, +R from Amine) A->B C Steric Effects (C6-Bromine Bulk ~1.85 Å) A->C D Reduced pKa & Altered Basicity B->D E H-Bonding Modulation (Dimers vs Chains) B->E C->E F Restricted Rotation & Target Selectivity C->F G Drug Discovery (nNOS, DXPS Inhibitors) D->G H Organometallic Catalysis (Vanadium/Copper Complexes) D->H E->G F->G F->H

Logical flow of how 6-bromo-2-aminopyridine's electronic and steric properties dictate its applications.

Steric Demand: Directing Supramolecular Assembly and Coordination

The van der Waals radius of bromine (~1.85 Å) introduces significant steric bulk directly adjacent to the pyridine nitrogen. This steric demand acts as a conformational lock. In supramolecular chemistry, increasing the steric bulk at the 6-position shifts the preferred solid-state self-assembly from extended N–H···C=O chains to discrete N–H···N(pyridine) dimers[4].

In organometallic catalysis, this steric shielding is exploited to stabilize highly reactive metal centers. For example, in vanadium aminopyridinate complexes used for the reductive coupling of alcohols, the bulky C6-substituent prevents unwanted catalyst dimerization, maintaining the active monomeric state and enhancing catalytic proficiency[5].

Quantitative Property Analysis

The table below summarizes the causality between structural modifications and resulting physicochemical properties.

CompoundpKa (Conjugate Acid)Steric Demand at C6Dominant Supramolecular MotifKey Application / Property
2-Aminopyridine 6.86Low (H atom)Chains (N–H···C=O)Baseline structural scaffold
3-Aminopyridine 5.98Low (H atom)VariableIntermediate basicity ligand
4-Aminopyridine 9.17Low (H atom)ChainsHigh basicity, strong electron donor
6-Bromo-2-aminopyridine < 6.86 (Inductive shift)High (Br atom, ~1.85 Å)Dimers (N–H···N)High permeability, target-selective

Self-Validating Synthetic Workflows

The derivatization of 6-Br-2-AP requires precise control over reaction conditions due to the deactivated nature of the ring.

Synthesis Start 6-Bromo-2-aminopyridine Path1 Sonogashira Coupling (Pd-catalyzed) Start->Path1 Path2 Microwave Formylation (110°C, 10 min) Start->Path2 Int1 Alkyne Intermediate Path1->Int1 Int2 Imidazo[1,2-a]pyridine Derivative Path2->Int2 Step1 Raney-Ni Hydrogenation Int1->Step1 Step2 Silica Gel Purification Int2->Step2 End1 nNOS Inhibitor Scaffold Step1->End1 End2 Kinase Inhibitor Precursor Step2->End2

Key synthetic workflows utilizing the 6-bromo-2-aminopyridine scaffold for drug discovery.

Microwave-Assisted Formylation to Imidazo[1,2-a]pyridines

Causality: The electron-withdrawing nature of the halogen reduces the nucleophilicity of the exocyclic amine. Therefore, higher thermal energy is required to drive the initial Schiff base formation and subsequent cyclization compared to electron-rich derivatives. Protocol:

  • Reagent Mixing: Combine 6-bromo-2-aminopyridine (1.2 mmol) and 2-bromomalonaldehyde (1.8 mmol) in a 1:1 v/v ethanol/water mixture (2 mL) inside a pressure vial.

  • Degassing (Validation Step): Purge the vial with argon for 1 minute. Self-Validation: If oxidative degradation occurs (evident by intractable black tar formation), the degassing step was insufficient.

  • Irradiation: Apply microwave irradiation (initial 150 W power) at 110 °C for exactly 10 minutes[6].

  • Workup & Purification: Neutralize with triethylamine (TEA), extract with dichloromethane (DCM), and purify via silica gel column chromatography (Yield: ~53%).

Sonogashira Coupling for nNOS Inhibitor Scaffolds

Causality: The C-Br bond at the 6-position is highly polarized and susceptible to oxidative addition by Pd(0), allowing selective alkynylation without affecting the C2-amino group. Protocol:

  • Catalyst Activation: Combine 6-bromo-2-aminopyridine and trimethylsilylacetylene with a Pd catalyst in a degassed solvent.

  • Reduction: Hydrogenate the resulting alkyne intermediate using Raney Nickel under a hydrogen atmosphere to yield the saturated alkane derivative[7].

  • Chiral Separation (Validation Step): Inject the protected intermediate onto an OD-H chiral HPLC column. Self-Validation: Baseline separation confirms the stereointegrity of the downstream products before final microwave deprotection.

Applications in Drug Development

  • Anti-infectives (DXPS Inhibitors): The 6-bromo substituent is strictly essential for binding to 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). Assays reveal that while the 6-bromo derivative binds effectively, the unsubstituted 2-aminopyridine completely fails to bind, proving the absolute necessity of the steric/halogen-bond vector at this position[8].

  • Neurology (nNOS Inhibitors): Derivatives synthesized via the 6-bromo scaffold achieve extraordinary isoform selectivity (e.g., 2822-fold selectivity against eNOS). The altered basicity and precise steric profile allow the ligand to interact optimally with both the heme propionate and tetrahydrobiopterin (H4B) sites[9].

References

  • [4] ACS Publications. Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?4

  • [6] ChemicalBook. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis.6

  • [7] PMC / NIH. Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin.7

  • [8] Universität des Saarlandes. Exploiting multiple hit-identification strategies to identify novel inhibitors of the anti-infective target DXPS.8

  • [2] PMC / NIH. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.2

  • [5] ACS Publications. Electronically and Sterically Varied Vanadium Aminopyridinate Complexes Applied to the Catalytic Reductive Coupling of Alcohols.5

  • [3] MDPI. From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water.3

  • [9] ACS Publications. Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity.9

  • [1] Benchchem. A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals.1

Sources

Foundational

Decoding the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Bromo-N-cyclopentyl-2-pyridinamine (CAS 959237-31-1)

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 6-Bromo-N-cyclopentyl-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 6-Bromo-N-cyclopentyl-2-pyridinamine (CAS 959237-31-1). As a Senior Application Scientist, this document moves beyond a simple listing of potential fragments to offer a detailed, mechanistically-driven interpretation of the compound's behavior under mass spectrometric analysis. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this molecule and its analogs in complex matrices. We will explore the key fragmentation pathways, supported by established principles of mass spectrometry and data from analogous structures, and provide a framework for experimental design and data interpretation.

Introduction: The Structural Landscape of 6-Bromo-N-cyclopentyl-2-pyridinamine

6-Bromo-N-cyclopentyl-2-pyridinamine is a substituted pyridine with a molecular weight of 241.13 g/mol and a molecular formula of C₁₀H₁₃BrN₂. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 6-position and a cyclopentylamino group at the 2-position. The interplay of these functional groups dictates its behavior in a mass spectrometer, leading to a unique fragmentation fingerprint. Understanding this fingerprint is paramount for its unambiguous identification and for metabolism or degradation studies.

The presence of a bromine atom introduces a characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance. This results in two molecular ion peaks of similar height at M and M+2, a key diagnostic feature in its mass spectrum.[1]

Principles of Fragmentation for 6-Bromo-N-cyclopentyl-2-pyridinamine

The fragmentation of 6-Bromo-N-cyclopentyl-2-pyridinamine under electron ionization (EI) is expected to be governed by the following key principles:

  • The Nitrogen Rule : The molecule contains two nitrogen atoms, an even number, which is consistent with its odd nominal molecular weight (241). The molecular ion peak should therefore appear at an odd m/z value.

  • Initial Ionization : Ionization will likely occur through the removal of a non-bonding electron from one of the nitrogen atoms or the bromine atom, as these are the highest energy electrons in the molecule.[1]

  • Alpha-Cleavage : The bond adjacent to the nitrogen atom in the cyclopentylamine moiety (the C-C bond of the cyclopentyl ring) is a prime site for cleavage. This alpha-cleavage is a dominant fragmentation pathway for amines and results in the formation of a stable, resonance-stabilized cation.[2][3]

  • Cleavage of the C-N Bond : The bond connecting the cyclopentyl group to the pyridine ring is susceptible to cleavage, leading to the formation of a stable brominated aminopyridine fragment.

  • Fragmentation of the Pyridine Ring : The substituted pyridine ring can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN.

  • Halogen-Specific Fragmentation : The carbon-bromine bond can cleave, resulting in the loss of a bromine radical.[1]

Predicted Fragmentation Pathways

Based on the principles outlined above and data from analogous structures, the following fragmentation pathways are predicted for 6-Bromo-N-cyclopentyl-2-pyridinamine.

Molecular Ion

The mass spectrum will exhibit a prominent molecular ion peak cluster due to the bromine isotopes.

Ionm/z (⁷⁹Br)m/z (⁸¹Br)Relative Abundance
[M]⁺˙241243~1:1
Major Fragmentation Pathways

The primary fragmentation pathways are expected to originate from the molecular ion. The following table summarizes the predicted key fragment ions.

Predicted Fragment Ionm/z (for ⁷⁹Br)Proposed Structure/Origin
172[M - C₅H₉]⁺Loss of the cyclopentyl radical via C-N bond cleavage.
162/164[M - Br]⁺Loss of a bromine radical.
94[C₅H₆N₂]⁺˙Fragment corresponding to 2-aminopyridine.[4]
69[C₅H₉]⁺Cyclopentyl cation.

Diagram of Predicted Fragmentation Pathways

fragmentation M [C₁₀H₁₃⁷⁹BrN₂]⁺˙ m/z = 241 F172 [C₅H₅⁷⁹BrN₂]⁺ m/z = 172 M->F172 - C₅H₉• F162 [C₁₀H₁₃N₂]⁺ m/z = 162 M->F162 - Br• F69 [C₅H₉]⁺ m/z = 69 M->F69 M_Br81 [C₁₀H₁₃⁸¹BrN₂]⁺˙ m/z = 243 F94 [C₅H₆N₂]⁺˙ m/z = 94 F172->F94 - Br•

Caption: Predicted major fragmentation pathways for 6-Bromo-N-cyclopentyl-2-pyridinamine.

Experimental Protocols

To obtain a high-quality mass spectrum of 6-Bromo-N-cyclopentyl-2-pyridinamine, the following experimental approaches are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the likely volatility of the compound, GC-MS with electron ionization is the preferred method for obtaining a detailed fragmentation pattern.

Table: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
Injector Temperature 250 °CTo ensure complete volatilization of the analyte.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µmA standard non-polar column suitable for a wide range of semi-volatile organic compounds.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA general-purpose temperature program to ensure good chromatographic separation.
Ionization Mode Electron Ionization (EI)To induce reproducible fragmentation.
Electron Energy 70 eVStandard energy for creating extensive and comparable mass spectra.[4]
Ion Source Temperature 230 °CTo maintain the analyte in the gas phase and prevent condensation.
Mass Range m/z 40 - 400To capture the molecular ion and all significant fragment ions.
Liquid Chromatography-Mass Spectrometry (LC-MS)

For analysis in complex biological or environmental matrices, LC-MS with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed.

Table: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterTo aid in protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient 10% B to 95% B over 10 minutesA typical gradient for eluting compounds of moderate polarity.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen atoms are readily protonated.
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)To induce fragmentation of the protonated molecule and confirm fragment identities.

Diagram of an Analytical Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Extraction Extraction (e.g., LLE or SPE) Concentration Concentration Extraction->Concentration GCMS GC-MS (for fragmentation pattern) Concentration->GCMS LCMS LC-MS/MS (for complex matrices) Concentration->LCMS LibrarySearch Spectral Library Search GCMS->LibrarySearch ManualInterpretation Manual Interpretation of Fragmentation LCMS->ManualInterpretation StructureConfirmation Structure Confirmation LibrarySearch->StructureConfirmation ManualInterpretation->StructureConfirmation

Sources

Exploratory

Pharmacokinetics of 6-Bromo-N-cyclopentylpyridin-2-amine Derived Compounds: A Structural and ADME Perspective

Target Audience: Researchers, ADME Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary: The Privileged Scaffold in Modern Therapeutics In contemporary rational drug design,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, ADME Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary: The Privileged Scaffold in Modern Therapeutics

In contemporary rational drug design, 6-bromo-N-cyclopentylpyridin-2-amine (CAS 959237-31-1) serves as a highly privileged synthetic intermediate and pharmacophore backbone[1]. Rather than acting as a standalone therapeutic, this specific chemical entity is the architectural foundation for two major classes of active pharmaceutical ingredients (APIs): Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors in oncology (e.g., palbociclib analogs) and Cannabinoid Receptor 1 (CB1) negative allosteric modulators (NAMs) in neurology (e.g., PSNCBAM-1 derivatives)[2][3][4].

The pharmacokinetic (PK) profile of any drug derived from this scaffold is fundamentally dictated by its three structural pillars:

  • The Cyclopentyl Moiety: Drives lipophilicity (LogP), ensuring deep penetration into hydrophobic target pockets while simultaneously increasing the Volume of Distribution ( Vd​ ) and vulnerability to CYP3A4-mediated hydroxylation[5][6].

  • The Aminopyridine Core: Modulates the basicity ( pKa​ ) of the molecule, resulting in a highly pH-dependent aqueous solubility profile that directly impacts gastrointestinal absorption[6].

  • The Bromine Handle: Primarily serves as a synthetic anchor for Suzuki-Miyaura cross-coupling (to attach bulky piperazine or aryl groups). When retained in screening analogs, it enhances halogen bonding and metabolic stability[3][7].

This whitepaper dissects the causal relationships between this scaffold's structural features and the resulting Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of its derivatives.

Structural Pharmacokinetics: Causality and Mechanism

Absorption: pH-Dependent Solubility and Permeability

Derivatives built on the aminopyridine core exhibit a distinct absorption profile. The basic nitrogen of the pyridine ring typically yields a pKa​ around 4.0 to 5.0. Consequently, these compounds are highly soluble in the acidic environment of the stomach (pH < 4) but suffer from precipitous drops in solubility as they enter the neutral pH of the duodenum[6].

To counteract this, the lipophilic cyclopentyl group enhances passive transcellular permeability. However, this creates a delicate balance: while the cyclopentyl group ensures the drug can cross the intestinal epithelium, it exacerbates the poor aqueous solubility at physiological pH. For instance, palbociclib (a direct evolutionary product of this scaffold) requires administration with food to lower gastric pH and maximize absorption, achieving an oral bioavailability of approximately 46%[8].

Distribution: Extensive Tissue Partitioning

The incorporation of the cyclopentyl ring significantly increases the lipophilicity of the resulting derivatives. This structural choice causes these compounds to partition heavily into lipid-rich peripheral tissues rather than remaining in the plasma.

  • Oncology Derivatives: CDK4/6 inhibitors derived from this core exhibit a massive apparent Volume of Distribution ( Vd​ > 2500 L), indicating extensive tissue binding[8].

  • Neurology Derivatives: For CB1 allosteric modulators like PSNCBAM-1 analogs, this lipophilicity is intentionally leveraged to rapidly cross the blood-brain barrier (BBB), ensuring immediate central nervous system (CNS) onset[9].

PK_Workflow Core 6-Bromo-N-cyclopentylpyridin-2-amine (Privileged Scaffold) Sub1 Cross-Coupling (Br Handle) e.g., Piperazine/Aryl Core->Sub1 Sub2 Cyclopentyl Moiety Lipophilic Pocket Binding Core->Sub2 Deriv1 CDK4/6 Inhibitors (e.g., Palbociclib Analogs) Sub1->Deriv1 Deriv2 CB1 Allosteric Modulators (e.g., PSNCBAM-1 Analogs) Sub1->Deriv2 Sub2->Deriv1 Sub2->Deriv2 PK1 High Vd (>2500 L) Extensive Tissue Dist. Deriv1->PK1 PK2 CYP3A4 Metabolism Hepatic Clearance Deriv1->PK2 Deriv2->PK2 PK3 BBB Penetration Rapid CNS Onset Deriv2->PK3

Workflow illustrating the structural ADME optimization of the cyclopentyl-aminopyridine scaffold.
Metabolism and Excretion: The CYP3A4 Bottleneck

The primary metabolic liability of the 6-bromo-N-cyclopentylpyridin-2-amine scaffold lies in the cyclopentyl ring. Hepatic Cytochrome P450 3A4 (CYP3A4) readily oxidizes the aliphatic carbons of the cyclopentyl group, leading to hydroxylation[5]. Additionally, Phase II metabolism via Sulfotransferase 2A1 (SULT2A1) plays a secondary role in clearance[5][8].

Because hepatic metabolism is the dominant clearance pathway, renal excretion of the unchanged parent drug is typically minor (<20%)[8]. This necessitates strict clinical monitoring for drug-drug interactions (DDIs). Co-administration with strong CYP3A4 inhibitors (e.g., itraconazole) can increase the exposure of these derivatives by nearly 2-fold, requiring immediate dose reductions[5][10].

Biotransformation Parent Parent Derivative (Cyclopentyl-aminopyridine) CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 SULT SULT2A1 Sulfation Parent->SULT Met1 Cyclopentyl Hydroxylation (Active/Inactive Metabolite) CYP3A4->Met1 Met2 N-Oxidation / Dealkylation (Aminopyridine Clearance) CYP3A4->Met2 Met3 Sulfated Conjugates (Renal/Biliary Excretion) SULT->Met3 Met1->Met3 Phase II

Primary biotransformation pathways for cyclopentyl-aminopyridine derived compounds.

Quantitative Pharmacokinetic Data

The structural modifications made to the bromine handle dictate the final half-life and clearance rate of the derivative. Below is a comparative summary of quantitative PK data for two distinct classes of molecules derived from this core architecture.

Compound ClassRepresentative DerivativePrimary Target Tmax​ (h)Half-life ( t1/2​ )Volume of Dist. ( Vd​ )Primary Clearance Mechanism
CDK4/6 Inhibitor Palbociclib-classOncology (Breast Cancer)6.0 - 12.0~29 hours~2583 LHepatic (CYP3A4 / SULT2A1)[5][8]
CB1 NAM PSNCBAM-1 AnalogNeurology / Addiction0.5 - 1.0~13 mins (in vitro)High (CNS Penetrant)Hepatic (Rapid Oxidation)[9]

In Vitro ADME Profiling Protocols

To ensure scientific integrity, the evaluation of derivatives based on the 6-bromo-N-cyclopentylpyridin-2-amine scaffold must utilize self-validating experimental systems. The following protocols are standard for profiling these compounds.

Protocol 1: CYP450 Phenotyping & Microsomal Stability Assay

Purpose: To quantify the vulnerability of the cyclopentyl ring to CYP3A4-mediated hydroxylation and calculate intrinsic clearance ( CLint​ ). Self-Validation Mechanism: The inclusion of Testosterone (a known CYP3A4 substrate) ensures the Human Liver Microsomes (HLM) are enzymatically active. If the half-life of Testosterone exceeds 30 minutes, the HLM batch is deemed inactive, and the assay is rejected.

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Spiking: Add the test derivative (e.g., a cyclopentyl-aminopyridine analog) to achieve a final concentration of 1 µM. Prepare a parallel control plate using 1 µM Testosterone.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ) and CLint​ .

Protocol 2: Caco-2 Permeability Assay

Purpose: To evaluate the passive transcellular permeability provided by the lipophilic cyclopentyl group against the poor aqueous solubility of the aminopyridine core. Self-Validation Mechanism: Transepithelial Electrical Resistance (TEER) and Lucifer Yellow (LY) rejection are measured. If TEER < 200 Ω·cm² or LY permeability > 1×10⁻⁶ cm/s, the monolayer integrity is compromised, and the data must be discarded.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days to allow full differentiation.

  • Integrity Check: Measure TEER using a Voltohmmeter. Proceed only if TEER > 200 Ω·cm².

  • Dosing Solution Preparation: Dissolve the test compound in HBSS buffer (pH 7.4) to a final concentration of 10 µM (ensure DMSO concentration is <1%).

  • Apical to Basolateral (A-B) Transport: Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

  • Incubation: Incubate at 37°C with 5% CO2​ .

  • Sampling: Extract 50 µL from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS each time.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state transport rate, C0​ is the initial concentration, and A is the surface area of the insert.

References

  • Chemical Dictionary - Guidechem: "959237-31-1 C10H13BrN2 - 6-Bromo-N-cyclopentylpyridin-2-amine". Guidechem.
  • Journal of Medicinal Chemistry: "Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)". National Institutes of Health (NIH) PMC.
  • ChemicalBook: "6-broMo-2-chloro-8-cyclopentyl-5-Methylpyrido[2,3-d]pyriMidin-7(8H)-one | 1016636-76-2". ChemicalBook.
  • EvitaChem: "Buy 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine (EVT-13825209)". EvitaChem.
  • Pharmacology Biochemistry and Behavior: "The CB1 negative allosteric modulator PSNCBAM-1 reduces ethanol self-administration via a nonspecific hypophagic effect". National Institutes of Health (NIH) PMC.
  • Journal of Medicinal Chemistry: "Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution". National Institutes of Health (NIH) PMC.
  • FDA Access Data: "NDA 207103Orig1s000 - Palbociclib Clinical Pharmacology Review". U.S. Food and Drug Administration.
  • Clinical Pharmacokinetics: "Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib". Springer / Utrecht University.
  • InvivoChem: "Palbociclib (PD-0332991) | CDK4/6 inhibitor | CAS 571190-30-2". InvivoChem.
  • FDA Access Data: "IBRANCE® (palbociclib) capsules, for oral use - Prescribing Information". U.S. Food and Drug Administration.

Sources

Protocols & Analytical Methods

Method

Application Note: Using 6-Bromo-N-cyclopentylpyridin-2-amine as a Building Block for Diarylureas

Executive Summary Diarylureas represent a highly privileged pharmacophore in modern medicinal chemistry, functioning as potent kinase inhibitors (e.g., Sorafenib) and allosteric modulators of G-protein coupled receptors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diarylureas represent a highly privileged pharmacophore in modern medicinal chemistry, functioning as potent kinase inhibitors (e.g., Sorafenib) and allosteric modulators of G-protein coupled receptors (GPCRs). Specifically, diarylureas bearing functionalized aminopyridine moieties have emerged as best-in-class negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor, an important target for metabolic disorders and addiction therapies .

This application note provides a comprehensive, self-validating protocol for utilizing 6-Bromo-N-cyclopentylpyridin-2-amine (CAS: 959237-31-1) as a core building block to synthesize complex diarylureas. The protocol leverages the compound's dual functionality: the cyclopentylamino group provides critical lipophilic interactions for receptor binding, while the bromo-substituent serves as a highly reactive handle for palladium-catalyzed cross-coupling.

Mechanistic Insights and Synthetic Strategy

The synthesis of aminopyridine-derived diarylureas follows a robust, three-step linear sequence. Understanding the causality behind these specific chemical transformations is critical for troubleshooting and scaling the workflow.

  • Suzuki-Miyaura Cross-Coupling : The electron-deficient nature of the pyridine ring makes the 6-bromo position highly susceptible to oxidative addition by Pd(0). Coupling 6-bromo-N-cyclopentylpyridin-2-amine with 3-nitrophenylboronic acid establishes the biaryl core. A mild base (Na₂CO₃) is utilized to quaternize the boron atom, forming a reactive boronate complex that accelerates the transmetalation step .

  • Chemoselective Nitro Reduction : High-pressure hydrogenation (H₂/Pd-C) poses a risk of over-reducing the pyridine ring or cleaving the cyclopentyl group. Therefore, a transfer hydrogenation approach using Hydrazine hydrate and Raney Nickel is employed. This method is highly chemoselective, rapidly reducing the nitroarene to an aniline at mild temperatures (50 °C) without affecting the heteroaromatic system .

  • Urea Formation : The resulting aniline is reacted with an aryl isocyanate (e.g., 4-chlorophenyl isocyanate). Isocyanates are highly electrophilic; performing this reaction in a non-polar halogenated solvent (like CHCl₃) at low-to-ambient temperatures prevents side reactions such as biuret formation. Furthermore, the highly polar diarylurea product typically precipitates out of the chloroform solution, driving the equilibrium forward and simplifying isolation.

Synthetic Workflow Visualization

SyntheticWorkflow A 6-Bromo-N-cyclopentylpyridin-2-amine (Building Block) C Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3, Heat A->C B 3-Nitrophenylboronic acid B->C D Intermediate 1: N-cyclopentyl-6-(3-nitrophenyl)pyridin-2-amine C->D E Nitro Reduction Raney Ni, Hydrazine D->E F Intermediate 2: 6-(3-aminophenyl)-N-cyclopentylpyridin-2-amine E->F H Urea Formation CHCl3, 0 °C to RT F->H G Aryl Isocyanate (e.g., 4-Chlorophenyl isocyanate) G->H I Final Diarylurea (CB1 Receptor Modulator) H->I

Figure 1: Three-step synthetic workflow for diarylureas using a bromopyridine building block.

Quantitative Data and Reaction Metrics

The following tables summarize the expected reaction metrics and the biological relevance of the synthesized compounds, demonstrating the high efficiency of this synthetic route.

Table 1: Reaction Conditions and Expected Yields for the Diarylurea Workflow

StepReaction TypeReagents & CatalystsSolvent & TemperatureTypical Yield
1 Suzuki CouplingPd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq)DME/H₂O (4:1), Reflux (16 h)70–85%
2 Nitro ReductionRaney Ni (cat.), N₂H₄·H₂O (10 eq)Ethanol, 50 °C (2 h)85–95%
3 Urea Formation4-Chlorophenyl isocyanate (1.1 eq)CHCl₃, 0 °C → RT (4–6 h)60–80%

Table 2: Structure-Activity Relationship (SAR) Context for CB1 Receptor Modulators

Compound ClassPyridine Substitution (R-Group)Urea Substitution (R'-Group)CB1 Calcium Mobilization (IC₅₀)
PSNCBAM-1 (Reference)Pyrrolidin-1-yl4-Chlorophenyl~30–50 nM
Cyclopentyl Analog Cyclopentylamino 4-Chlorophenyl ~45–65 nM
Dimethyl AnalogDimethylamino4-Chlorophenyl>1000 nM (Loss of potency)

Data demonstrates that the bulky, lipophilic cyclopentylamino group successfully mimics the pyrrolidine ring, maintaining potent nanomolar allosteric modulation.

Step-by-Step Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of N-cyclopentyl-6-(3-nitrophenyl)pyridin-2-amine.

  • Preparation : In an oven-dried Schlenk flask, add 6-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv, e.g., 5.0 mmol) and 3-nitrophenylboronic acid (1.2 equiv, 6.0 mmol).

  • Solvent Addition : Add a mixture of 1,2-dimethoxyethane (DME) and distilled water in a 4:1 ratio (0.1 M concentration).

  • Degassing (Critical Step) : Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst & Base : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) and Sodium Carbonate (Na₂CO₃) (2.0 equiv).

  • Reaction : Heat the mixture to reflux (approx. 85 °C) under an Argon atmosphere for 16 hours.

  • Workup : Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the nitro-intermediate as a yellow solid.

Protocol 2: Transfer Hydrogenation (Nitro Reduction)

Objective: Synthesis of 6-(3-aminophenyl)-N-cyclopentylpyridin-2-amine.

  • Preparation : Dissolve the nitro-intermediate (1.0 equiv) in absolute ethanol (0.2 M).

  • Catalyst Addition : Add a catalytic amount of Raney Nickel slurry in water (approx. 10% w/w). Safety Warning: Raney Nickel is highly pyrophoric. Never let the catalyst dry out in the presence of air.

  • Hydrazine Addition : Heat the suspension to 50 °C. Carefully add Hydrazine hydrate (N₂H₄·H₂O, 10.0 equiv) dropwise over 15 minutes. Effervescence (N₂ gas evolution) will be observed.

  • Reaction : Stir at 50 °C for 2 hours. Monitor completion via TLC (disappearance of the yellow nitro spot).

  • Workup : Cool to room temperature. Filter the mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad thoroughly with Methanol.

  • Isolation : Concentrate the filtrate in vacuo. The resulting aniline is generally of sufficient purity (>95%) to be used directly in the next step without further chromatography.

Protocol 3: Diarylurea Formation

Objective: Synthesis of 1-(4-chlorophenyl)-3-(3-(6-(cyclopentylamino)pyridin-2-yl)phenyl)urea.

  • Preparation : Dissolve the amino-intermediate (1.0 equiv) in anhydrous Chloroform (CHCl₃) to a concentration of 0.1 M.

  • Cooling : Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature prevents the highly reactive isocyanate from undergoing self-polymerization or forming biuret byproducts.

  • Isocyanate Addition : Add 4-Chlorophenyl isocyanate (1.1 equiv) dropwise.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours.

  • Isolation : As the reaction progresses, the desired diarylurea will typically precipitate out of the chloroform solution as a white/off-white solid.

  • Purification : Filter the precipitate using a Büchner funnel. Wash the filter cake with cold Chloroform and cold Diethyl Ether to remove unreacted isocyanate and trace impurities. Dry under high vacuum to yield the analytically pure final product.

References

  • Title : Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) Source : Journal of Medicinal Chemistry / PMC URL :[Link]

  • Title : Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution Source : Journal of Medicinal Chemistry / PMC URL :[Link]

Application

Application Note: Scale-Up Manufacturing Process for 6-Bromo-N-cyclopentyl-2-pyridinamine (CAS 959237-31-1)

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Scale: 1.0 Kilogram (Pilot/Kilo-Lab Scale) Introduction & Mechanistic Rationale The compound 6-Bromo-N-cyclopentyl-2-pyridinam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Scale: 1.0 Kilogram (Pilot/Kilo-Lab Scale)

Introduction & Mechanistic Rationale

The compound 6-Bromo-N-cyclopentyl-2-pyridinamine (CAS 959237-31-1) is a highly versatile building block, frequently utilized as a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics[1]. The manufacturing of this intermediate relies on a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) between 2,6-dibromopyridine and cyclopentylamine[2].

As a Senior Application Scientist, I have designed this protocol to move beyond bench-scale synthesis, focusing on the causality of process parameters required for a robust, self-validating kilogram-scale workflow.

The Causality of Process Design
  • Intrinsic Mono-Selectivity: The SNAr of 2,6-dibromopyridine is intrinsically self-regulating. The starting material is highly electron-deficient, making the initial attack by cyclopentylamine rapid. However, upon formation of the mono-aminated product, the +M (resonance) electron-donating effect of the newly installed secondary amine significantly increases the electron density of the pyridine ring. This electronic enrichment raises the activation energy for a second nucleophilic attack, effectively halting the reaction at the mono-substituted stage and suppressing the formation of the bis-aminated impurity[2].

  • Solvent Selection (NMP): N-Methyl-2-pyrrolidone (NMP) is selected over ethanol or DMF because its high boiling point and polar aprotic nature optimally stabilize the Meisenheimer complex intermediate, accelerating the reaction kinetics at 100 °C without requiring pressurized vessels[3].

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton scavenger. It neutralizes the generated hydrobromide (HBr) byproduct, ensuring that cyclopentylamine remains in its active, unprotonated state without competitively attacking the electrophile.

  • Anti-Solvent Crystallization: Instead of a volume-intensive liquid-liquid extraction, the workup leverages the differential solubility of the components. Adding water to the NMP mixture precipitates the highly lipophilic product while retaining the water-soluble DIPEA salts and unreacted amines in the mother liquor.

Process Workflow Visualization

G N1 Raw Materials: 2,6-Dibromopyridine Cyclopentylamine N3 Reactor Charging (N2 Atmosphere, 20°C) N1->N3 N2 Solvent & Base: NMP + DIPEA N2->N3 N4 SNAr Reaction (Heating to 100°C, 16 h) N3->N4 Controlled Exotherm N5 In-Process Control (IPC) HPLC > 99% Conversion N4->N5 N5->N4 Fail (Continue) N6 Anti-Solvent Quench (H2O Addition at 25°C) N5->N6 Pass N7 Filtration & Washing (H2O then Heptane) N6->N7 Precipitation N8 Vacuum Drying (45°C, < 50 mbar) N7->N8 N9 Final Product: CAS 959237-31-1 (>98% Purity) N8->N9

Figure 1: Workflow diagram for the 1-kg scale-up synthesis of CAS 959237-31-1.

Detailed Scale-Up Protocol (1.0 kg Scale)

Stoichiometry & Charge Quantities:

  • 2,6-Dibromopyridine (1.0 eq): 1.00 kg (4.22 mol)

  • Cyclopentylamine (1.5 eq): 0.54 kg (6.33 mol)

  • DIPEA (2.0 eq): 1.09 kg (8.44 mol)

  • NMP (Solvent): 5.0 L (5 volumes)

Step 1: Reactor Preparation & Charging
  • Ensure a 20 L jacketed glass reactor is clean, dry, and purged with Nitrogen (N₂) for 15 minutes to displace oxygen and moisture.

  • Charge 5.0 L of NMP into the reactor. Set the agitator to 200 RPM.

  • Carefully charge 1.00 kg of 2,6-dibromopyridine into the reactor. Stir at 20 °C until complete dissolution is observed (approx. 10 minutes).

  • Charge 1.09 kg of DIPEA in a single portion.

Step 2: Nucleophile Addition & Heating
  • Critical Step: Begin the dropwise addition of 0.54 kg of cyclopentylamine via an addition funnel over 30–45 minutes. Maintain the internal temperature below 30 °C. Causality: Amine addition generates a mild exotherm; controlled addition prevents localized hot spots that could trigger bis-amination.

  • Once the addition is complete, ramp the jacket temperature to achieve an internal reaction temperature of 100 °C .

  • Maintain stirring at 100 °C for 16 hours under a gentle N₂ sweep[3].

Step 3: In-Process Control (IPC)
  • Withdraw a 1.0 mL sample from the reactor, dilute with 9.0 mL of Acetonitrile, and analyze via HPLC (Method: C18 column, Gradient H₂O/MeCN with 0.1% TFA).

  • Go/No-Go Decision: The reaction is deemed complete when the residual 2,6-dibromopyridine is < 1.0 Area % . If the threshold is not met, continue heating for an additional 2 hours and re-sample.

Step 4: Anti-Solvent Crystallization & Isolation
  • Cool the reactor internal temperature to 25 °C .

  • Begin the controlled addition of 10.0 L of Purified Water (anti-solvent) over 2 hours.

  • Observation: The mixture will transition from a homogeneous solution to a thick, off-white slurry as the product precipitates.

  • Stir the slurry at 20 °C for 2 hours to allow for crystal ripening and to ensure maximum yield.

  • Discharge the slurry onto a Nutsche filter and apply vacuum.

  • Washing: Wash the filter cake with 2 x 2.0 L of Purified Water to completely remove residual NMP and water-soluble DIPEA hydrobromide salts.

  • Drying Wash: Wash the cake with 2.0 L of cold Heptane (5 °C) . Causality: Heptane displaces water, significantly reducing drying time, and purges any trace unreacted 2,6-dibromopyridine.

Step 5: Drying
  • Transfer the wet cake to a vacuum oven. Dry at 45 °C under high vacuum (< 50 mbar) for 12–24 hours until the Loss on Drying (LOD) is < 0.5%.

  • Expected Yield: ~850 g (83% of theoretical yield) of an off-white to pale yellow crystalline powder.

Data Presentation & Quality Control

To ensure batch-to-batch reproducibility, all quantitative data and release specifications must be strictly monitored. The tables below summarize the expected IPC kinetics and the final product release criteria.

Table 1: Typical Reaction Kinetics (HPLC IPC Data)
Reaction Time (Hours)2,6-Dibromopyridine (Area %)Target Product (Area %)Bis-Aminated Impurity (Area %)
0100.00.00.0
445.254.5< 0.1
812.886.90.2
123.196.50.3
16 (End of Reaction) 0.8 98.7 0.4
Table 2: Final Product Release Specifications
ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionOff-white to pale yellow powder
Identity ¹H-NMR (DMSO-d6)Conforms to structure
Chromatographic Purity HPLC (UV @ 254 nm)≥ 98.0 Area %
Residual NMP Headspace GC≤ 500 ppm
Water Content Karl Fischer Titration≤ 0.5 % w/w

Sources

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-N-cyclopentylpyridin-2-amine

Introduction & Strategic Importance For drug development professionals and synthetic chemists, the construction of functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 6-Bromo-N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

For drug development professionals and synthetic chemists, the construction of functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 6-Bromo-N-cyclopentylpyridin-2-amine (CAS: 959237-31-1) serves as a critical intermediate in the synthesis of biologically active molecules, including allosteric modulators for the Cannabinoid CB1 receptor[1].

Integrating this electron-rich, sterically encumbered heteroaryl bromide into complex molecular architectures is most effectively achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, self-validating protocol and mechanistic analysis to optimize yields and suppress side reactions when utilizing this specific substrate.

Mechanistic Insights: Navigating Reactivity

To optimize the coupling of 6-Bromo-N-cyclopentylpyridin-2-amine, one must understand how its structural features perturb the standard Suzuki-Miyaura catalytic cycle:

  • Oxidative Addition (The Rate-Determining Step): The carbon-bromine (C-Br) bond is inherently weaker than a C-Cl bond, which generally facilitates oxidative addition to the active Pd(0) catalyst[2]. However, the strongly electron-donating N-cyclopentylamino group significantly increases the electron density of the pyridine ring. This electronic enrichment decelerates the oxidative addition step compared to unsubstituted bromopyridines[3].

  • Catalyst Inhibition: The basic pyridine nitrogen, combined with the secondary amine, can act as a bidentate ligand, coordinating to the palladium center and sequestering it into an inactive complex[3]. This necessitates the use of bulky, electron-rich phosphine ligands (e.g., SPhos) or higher catalyst loadings to outcompete substrate coordination[4].

  • Transmetalation & Base Selection: The base is crucial for activating the arylboronic acid into a reactive boronate species[5]. However, overly harsh aqueous bases can trigger protodeboronation (hydrolysis of the boronic acid).

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd 6-Bromo-N-cyclopentylpyridin-2-amine PdII_1 Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_1 Slower due to e- rich N-cyclopentyl TransMet Transmetalation (Base Mediated) PdII_1->TransMet Base activates Boronic Acid PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_2 Arylboronic Acid RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling for 2-amino-6-bromopyridines.

Quantitative Data & Optimization Matrix

The following table synthesizes quantitative optimization data for the Suzuki-Miyaura coupling of 2-amino-6-bromopyridine derivatives, providing a rational starting point for experimental design[5].

Catalyst SystemBaseSolvent SystemTemp (°C)Expected YieldMechanistic Rationale
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)DME or Toluene/EtOH90–11070–85%Standard robust conditions; highly effective for stable boronic acids[1].
Pd(OAc)₂ / SPhos K₃PO₄1,4-Dioxane/H₂O10085–95%Bulky SPhos ligand prevents catalyst deactivation by the pyridine nitrogen[4].
Pd(dppf)Cl₂ Cs₂CO₃DMF9060–75%Suitable for sterically hindered coupling partners; requires rigorous aqueous work-up.
Pd₂(dba)₃ / XPhos K₂CO₃Toluene/H₂O10080–90%Highly active system designed specifically to overcome electron-rich heteroaryl halides[3].

Self-Validating Experimental Protocol

This protocol utilizes the robust Pd(PPh₃)₄ catalyst system, which has been successfully validated in literature for the coupling of 6-Bromo-N-cyclopentylpyridin-2-amine with arylboronic acids[1].

Materials Required
  • Substrate: 6-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv, ~0.5 mmol)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology
  • Reagent Assembly & Degassing (Critical Causality): Oxygen contamination leads to rapid catalyst oxidation and promotes homocoupling of the boronic acid[5].

    • Action: Charge an oven-dried Schlenk flask with 6-Bromo-N-cyclopentylpyridin-2-amine, the arylboronic acid, and Pd(PPh₃)₄. Seal with a septum.

    • Action: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Introduction:

    • Action: Inject the organic solvent (DME) and the 2M Na₂CO₃ aqueous solution via syringe.

    • Self-Validation Checkpoint 1: Sparge the liquid mixture with Argon for 10 minutes prior to heating. If the bright yellow/orange solution turns prematurely black (Pd black precipitation) at room temperature, oxygen is present. Abort, re-degas, and restart.

  • Heating & Reaction Monitoring:

    • Action: Replace the septum with a Teflon screw cap under positive Argon pressure. Heat the biphasic mixture to 90–100 °C with vigorous stirring (1000 rpm) to ensure phase mixing.

    • Self-Validation Checkpoint 2 (Analytical): After 8 hours, sample the organic layer for LC-MS analysis. The starting material (6-Bromo-N-cyclopentylpyridin-2-amine) exhibits a distinct isotopic mass cluster at m/z ~241/243 [M+H]⁺ . The reaction is validated as complete when this cluster is entirely consumed and replaced by the target biaryl mass[1].

  • Aqueous Work-up:

    • Action: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Rationale: The N-cyclopentyl group increases the lipophilicity of the product, ensuring high recovery in the organic phase. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Action: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure coupled product.

Workflow Step1 1. Degassing (Remove O2) Step2 2. Assembly (Substrates + Cat) Step1->Step2 Step3 3. Reaction (90-110°C, 12-24h) Step2->Step3 Step4 4. Validation (LC-MS Mass Check) Step3->Step4 Step5 5. Work-up (Phase Extraction) Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Step-by-step experimental workflow for optimized Suzuki-Miyaura coupling.

Troubleshooting & Field-Proven Insights

  • Issue: Low to No Conversion.

    • Causality: The pyridine nitrogen is coordinating to the palladium, forming an off-cycle resting state[3].

    • Solution: Switch from Pd(PPh₃)₄ to a pre-catalyst system utilizing bulky biarylphosphine ligands like SPhos or RuPhos . The steric bulk of these ligands prevents the substrate's nitrogen from accessing the palladium coordination sphere[4].

  • Issue: High Levels of Protodeboronation.

    • Causality: The arylboronic acid is hydrolyzing into the corresponding arene before transmetalation can occur. This is highly prevalent with electron-poor or heteroaryl boronic acids in aqueous base[5].

    • Solution: Substitute the boronic acid for its corresponding pinacol ester (Bpin) , which is significantly more stable against hydrolysis. Alternatively, switch to anhydrous conditions using finely milled K₃PO₄ in dry 1,4-Dioxane[5].

Sources

Application

Catalyst Selection for the Functionalization of 6-Bromo-N-cyclopentylpyridin-2-amine: An Application Guide

Introduction: Strategic Importance of Functionalized 2-Aminopyridines The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically significant pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of Functionalized 2-Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. Its unique electronic properties and hydrogen bonding capabilities make it a crucial pharmacophore. The targeted functionalization of substituted 2-aminopyridines, such as 6-Bromo-N-cyclopentylpyridin-2-amine, is a cornerstone of drug discovery programs, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of catalyst selection and detailed protocols for the efficient functionalization of this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions.

The strategic placement of the bromine atom at the 6-position, coupled with the N-cyclopentyl group at the 2-position, presents specific challenges and opportunities in catalyst system design. The electron-donating nature of the amino group and the inherent electronic properties of the pyridine ring influence the reactivity of the C-Br bond towards oxidative addition, a critical step in many catalytic cycles.[1] Therefore, a nuanced understanding of ligand effects, base selection, and solvent properties is paramount for successful and high-yielding transformations.

Core Principles of Catalyst System Selection

The success of any cross-coupling reaction hinges on the judicious selection of the catalyst system, which comprises a metal precursor (typically palladium), a ligand, a base, and a solvent. Each component plays a critical and interconnected role in the catalytic cycle.

The Central Role of the Palladium Catalyst

Palladium is the most versatile and widely used metal for cross-coupling reactions due to its ability to cycle between stable Pd(0) and Pd(II) oxidation states, which is fundamental to the catalytic cycle of many C-C and C-N bond-forming reactions.[2][3] The choice between a pre-formed Pd(0) source like Pd(PPh₃)₄ or an in-situ generated one from a Pd(II) precursor such as Pd(OAc)₂ or Pd₂(dba)₃ can impact reaction initiation and catalyst stability. For challenging substrates, pre-formed palladium precatalysts are often preferred for their reliability.[4]

Ligand Selection: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component for tuning the reactivity and selectivity of the palladium catalyst.[5] Bulky, electron-rich phosphine ligands are often essential for promoting both the oxidative addition and the final reductive elimination steps in the catalytic cycle.[6][7] For the functionalization of 6-Bromo-N-cyclopentylpyridin-2-amine, the choice of ligand will depend on the specific coupling reaction being performed.

  • For C-N Bond Formation (Buchwald-Hartwig Amination): Bulky, monodentate biaryl phosphine ligands such as RuPhos, BrettPhos, and XPhos are highly effective.[4] These ligands stabilize the palladium center and facilitate the reductive elimination step to form the desired C-N bond.[5]

  • For C-C Bond Formation (Suzuki-Miyaura Coupling): A variety of phosphine ligands can be employed, with sterically hindered and electron-rich ligands often providing the best results, especially when using less reactive aryl chlorides.[8] For bromides, ligands like SPhos and XPhos are excellent starting points.

  • For C-C (Alkynyl) Bond Formation (Sonogashira Coupling): This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[9][10] The choice of phosphine ligand can influence the efficiency of both the palladium and copper catalytic cycles.

The Impact of the Base and Solvent System

The base plays a crucial role in the transmetalation step of Suzuki-Miyaura couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations.[6][8][11] The strength and nature of the base must be carefully matched to the specific reaction and substrates. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required for Buchwald-Hartwig aminations, particularly with less reactive amines.[4] For Suzuki couplings, weaker inorganic bases such as K₂CO₃ or K₃PO₄ are commonly used.[12]

The solvent system must be chosen to ensure the solubility of all reaction components and to facilitate the desired catalytic transformations.[13] Aprotic solvents like toluene, 1,4-dioxane, and THF are frequently employed. The polarity of the solvent can significantly influence the reaction rate and, in some cases, the selectivity.[14]

Catalyst Screening and Optimization Workflow

A systematic approach to catalyst screening is essential for identifying the optimal conditions for a given transformation.[15][16][17] High-throughput screening techniques can significantly accelerate this process.[18]

Catalyst_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up A Define Reaction & Substrates (6-Bromo-N-cyclopentylpyridin-2-amine + Coupling Partner) B Select Diverse Ligand & Base Combinations (e.g., XPhos/NaOtBu, SPhos/K2CO3) A->B C Small-Scale Parallel Reactions (e.g., 96-well plate) B->C D Rapid Analysis (LC-MS/UPLC) for Conversion & Byproducts C->D E Identify 'Hits' from Initial Screen D->E Promising Leads F Vary Reaction Parameters: - Temperature - Concentration - Catalyst Loading E->F G Detailed Analysis (NMR, HPLC) for Yield & Purity F->G H Select Optimal Conditions G->H I Confirm Optimized Conditions on a Larger Scale H->I Validated Protocol J Develop Robust Workup & Purification Protocol I->J K Final Product Characterization J->K

Caption: A streamlined workflow for catalyst screening and optimization.

Detailed Application Protocols

The following protocols provide a starting point for the functionalization of 6-Bromo-N-cyclopentylpyridin-2-amine. Optimization may be required for specific coupling partners.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the coupling of 6-Bromo-N-cyclopentylpyridin-2-amine with a generic secondary amine (e.g., morpholine).

Materials:

  • 6-Bromo-N-cyclopentylpyridin-2-amine

  • Secondary Amine (e.g., Morpholine)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous Solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 6-Bromo-N-cyclopentylpyridin-2-amine (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.[6]

  • Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Add the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L_n)-Br] Pd0->OA_complex Oxidative Addition Amine_coord [Ar-Pd(II)(L_n)(R2NH)]+Br- OA_complex->Amine_coord Amine Coordination Amido_complex [Ar-Pd(II)(L_n)(NR2)] Amine_coord->Amido_complex Deprotonation BaseH [Base-H]+Br- Amine_coord->BaseH Amido_complex->Pd0 Product Ar-NR2 Amido_complex->Product Reductive Elimination Substrate Ar-Br Substrate->OA_complex Amine R2NH Amine->Amine_coord Base Base Base->BaseH

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of 6-Bromo-N-cyclopentylpyridin-2-amine with a generic arylboronic acid.

Materials:

  • 6-Bromo-N-cyclopentylpyridin-2-amine

  • Arylboronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To an oven-dried reaction vessel, add 6-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).[19]

  • The vessel is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L_n)-Br] Pd0->OA_complex Oxidative Addition Transmetalation_complex [Ar-Pd(II)(L_n)-Ar'] OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Product Ar-Ar' Transmetalation_complex->Product Reductive Elimination Substrate Ar-Br Substrate->OA_complex Boronic_acid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- Boronic_acid->Boronate + Base Base Base Base->Boronate Boronate->Transmetalation_complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

This protocol outlines the coupling of 6-Bromo-N-cyclopentylpyridin-2-amine with a terminal alkyne.

Materials:

  • 6-Bromo-N-cyclopentylpyridin-2-amine

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) Co-catalyst (e.g., CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous Solvent (e.g., THF or DMF)

Procedure:

  • To a degassed solution of 6-Bromo-N-cyclopentylpyridin-2-amine (1.1 equiv) in a suitable solvent mixture (e.g., THF/Et₃N 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv) and the copper(I) iodide (0.3 equiv).[20]

  • After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for the required time (typically 16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary and Comparison

The following table provides a hypothetical comparison of different catalyst systems for the functionalization of 6-Bromo-N-cyclopentylpyridin-2-amine. Actual results will vary depending on the specific coupling partners and reaction conditions.

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene10085-95
Pd(OAc)₂ / RuPhosLiHMDS1,4-Dioxane9080-90
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
PdCl₂(dppf)Cs₂CO₃DMF8580-95
Sonogashira Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.70-85
PdCl₂(PPh₃)₂ / CuIDiisopropylamineDMF6075-90

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalystUse a pre-catalyst or ensure anhydrous/anaerobic conditions.
Insufficiently strong baseScreen stronger bases (e.g., move from K₂CO₃ to K₃PO₄ or NaOtBu).
Low reaction temperatureIncrease the reaction temperature in increments.
Byproduct Formation Homocoupling of boronic acidEnsure rigorous exclusion of oxygen.
ProtodebrominationUse a less protic solvent or a stronger base.
Catalyst inhibitionIncrease catalyst loading or screen different ligands.[19]

Conclusion

The efficient functionalization of 6-Bromo-N-cyclopentylpyridin-2-amine is readily achievable through the careful selection and optimization of palladium-catalyzed cross-coupling reactions. A deep understanding of the interplay between the catalyst, ligand, base, and solvent is crucial for developing robust and high-yielding synthetic protocols. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully navigate the synthesis of novel 2-aminopyridine derivatives.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine

Welcome to the technical support guide for the synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for optimizing this crucial synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can navigate potential challenges and achieve high-yield, high-purity results.

The synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine is most effectively achieved via a selective mono-amination of 2,6-dibromopyridine with cyclopentylamine. The reaction of choice is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling method that has become a cornerstone of modern organic synthesis for its efficiency and broad functional group tolerance.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 6-Bromo-N-cyclopentylpyridin-2-amine?

The principal challenge is achieving selective mono-amination. The starting material, 2,6-dibromopyridine, has two reactive C-Br bonds. Without careful control of reaction conditions, the formation of the di-substituted byproduct, 2,6-bis(cyclopentylamino)pyridine, can significantly lower the yield of the desired mono-substituted product.[1] Key parameters to control for selectivity include stoichiometry, temperature, and reaction time.

Q2: Why is the choice of phosphine ligand so critical for the Buchwald-Hartwig amination?

The ligand is arguably the most important factor in a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) are essential for several reasons:[3]

  • Stabilization of the Catalyst: They stabilize the active Pd(0) species, preventing its decomposition.

  • Promotion of Oxidative Addition: They facilitate the crucial first step where the palladium catalyst inserts into the C-Br bond of the 2,6-dibromopyridine.

  • Facilitation of Reductive Elimination: They accelerate the final step where the C-N bond is formed and the product is released from the palladium center.[3] The steric hindrance of these ligands favors the formation of a monoligated palladium species, which dramatically increases the reaction rate and efficiency.[2]

Q3: Which base should I use and why?

A strong, non-nucleophilic base is required for the deprotonation of the amine after it coordinates to the palladium center, which is a critical step for catalyst turnover.[4][5] The most common and effective base for this transformation is sodium tert-butoxide (NaOtBu). Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, but may require higher temperatures or result in slower reaction rates.[6]

Troubleshooting Guide: Common Issues & Solutions

Problem: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is a common issue that can stem from several sources. A systematic approach is key to identifying the root cause.

  • Cause 1: Inactive or Deactivated Catalyst. The active Pd(0) catalyst is sensitive to oxygen and moisture. Heterocyclic substrates can also sometimes deactivate palladium catalysts.[2]

    • Solution:

      • Ensure an Inert Atmosphere: Set up the reaction in a glovebox or use proper Schlenk line techniques to rigorously exclude air and moisture.[1]

      • Use High-Purity Reagents: Use anhydrous, degassed solvents (e.g., toluene, dioxane). Ensure starting materials are pure and dry.

      • Select a Robust Catalyst System: Employ a modern, air-stable palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which efficiently generates the active Pd(0) species in situ.[7] Combining this with a suitable bulky phosphine ligand like XPhos or RuPhos is recommended.[3]

  • Cause 2: Suboptimal Reaction Parameters. The interplay between base, solvent, and temperature is crucial.

    • Solution:

      • Base: Confirm the use of a strong, dry base like NaOtBu.

      • Solvent: Toluene and dioxane are excellent first choices. Solvent polarity can influence the rate of oxidative addition; for some pyridyl halides, less polar solvents may even accelerate the reaction.[8]

      • Temperature: The typical temperature range is 80-110 °C.[7] If the reaction is sluggish, a modest increase in temperature may help. Conversely, if side reactions are prevalent, lowering the temperature could improve selectivity.

Problem: I am observing a significant amount of the di-aminated byproduct.

This indicates a loss of selectivity. The goal is to favor the kinetics of the first amination while disfavoring the second.

  • Cause 1: Incorrect Stoichiometry. Using an excess of cyclopentylamine will inevitably drive the reaction toward the di-substituted product.

    • Solution: Carefully control the stoichiometry. Use a slight excess of 2,6-dibromopyridine (e.g., 1.1 to 1.2 equivalents) relative to cyclopentylamine (1.0 equivalent) to ensure the amine is the limiting reagent.

  • Cause 2: Prolonged Reaction Time or High Temperature. The mono-aminated product is an electron-rich aryl bromide, which can undergo a second Buchwald-Hartwig coupling, although typically at a slower rate than the starting material.

    • Solution:

      • Monitor the Reaction Closely: Use Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of cyclopentylamine.[1]

      • Quench Promptly: As soon as the limiting reagent (cyclopentylamine) is consumed, cool the reaction to room temperature and proceed with the workup to prevent further reaction.

      • Lower the Temperature: Running the reaction at the lower end of the effective range (e.g., 80 °C) can enhance selectivity for the mono-amination product.

Problem: My starting material is consumed, but I am not seeing the desired product. Where is it going?

This points towards competing side reactions or catalyst deactivation.

  • Cause 1: Hydrodehalogenation. The bromo group is being replaced by a hydrogen atom.

    • Solution: This side reaction is often exacerbated by the presence of water. Ensure all reagents and solvents are scrupulously dried.

  • Cause 2: Catalyst Deactivation. The pyridine nitrogen can coordinate too strongly to the palladium center, inhibiting the catalytic cycle.

    • Solution: The use of highly active, sterically hindered biarylphosphine ligands is specifically designed to overcome this challenge with heterocyclic substrates.[2] Consider switching to a more robust ligand such as RuPhos or BrettPhos.

Problem: The purification by column chromatography is difficult, with poor separation between my product and starting material.

  • Cause 1: Similar Polarity. 2,6-dibromopyridine is relatively non-polar, while the desired product, 6-Bromo-N-cyclopentylpyridin-2-amine, has intermediate polarity.

    • Solution:

      • Optimize Eluent System: Use a shallow gradient of ethyl acetate in hexanes (or heptane) for flash column chromatography on silica gel. Start with a very low polarity (e.g., 1-2% EtOAc) to elute the non-polar starting material before increasing the gradient to elute your product.

      • Alternative Chromatography: For challenging separations, consider using a different stationary phase. Alternatively, cation-exchange chromatography can be effective for purifying amine-containing compounds.[9]

      • Chemical Workup: A simple acid wash (e.g., 1M HCl) during the workup can help remove unreacted basic starting amine (cyclopentylamine) by converting it to its water-soluble salt.

Data & Visualization

Recommended Reaction Parameters
ParameterRecommended ChoiceRationale & Expert Insight
Aryl Halide 2,6-DibromopyridineThe reactivity of aryl bromides is often optimal for Buchwald-Hartwig couplings, striking a balance between reactivity and stability.[7]
Amine Cyclopentylamine (1.0 eq)Used as the limiting reagent to maximize selectivity for mono-amination.
Pd Precatalyst XPhos Pd G3 (1-2 mol%)Air-stable, reliable precatalyst that ensures efficient generation of the active Pd(0) catalyst.[7]
Ligand XPhos (1.2-2.4 mol%)A bulky, electron-rich biaryl phosphine ligand proven to be highly effective for coupling primary amines and handling challenging heterocyclic substrates.[3]
Base NaOtBu (1.4-2.0 eq)A strong, non-nucleophilic base essential for efficient deprotonation of the amine and catalyst turnover.[5]
Solvent Toluene or DioxaneAnhydrous, degassed aprotic solvents that are standard for this transformation.[1][10]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction while minimizing byproduct formation. Monitor closely for optimal results.[11]
Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Pd-Amide Complex OxAdd->AmineCoord + Amine + Base AmineCoord->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) AmineCoord->Product Reductive Elimination ArX Ar-Br (2,6-Dibromopyridine) Amine R'R''NH (Cyclopentylamine) Base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or Side Products check_selectivity High Di-amination? start->check_selectivity check_conversion Low Conversion? start->check_conversion check_selectivity->check_conversion No stoichiometry Verify Stoichiometry (Amine is Limiting) check_selectivity->stoichiometry Yes catalyst Check Catalyst System check_conversion->catalyst Yes conditions Verify Reaction Conditions check_conversion->conditions If catalyst is ok temp_time Lower Temperature & Monitor Reaction Time stoichiometry->temp_time inert Ensure Inert Atmosphere (O₂/H₂O free) catalyst->inert reagents Check Reagent Purity (Dry Solvents/Base) conditions->reagents precatalyst Use High-Quality Precatalyst/Ligand inert->precatalyst

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocol: Synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine

Disclaimer: This protocol is a representative example. All experiments should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • 2,6-Dibromopyridine

  • Cyclopentylamine

  • XPhos Pd G3 (or other suitable Pd precatalyst/ligand system)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc), Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox, add 2,6-dibromopyridine (e.g., 1.2 mmol), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.7 mmol) to an oven-dried Schlenk flask.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) to the flask. Seal the flask with a septum. Add cyclopentylamine (1.0 mmol) via syringe.

  • Reaction: Remove the flask from the glovebox and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress every 1-2 hours by TLC (e.g., 10% EtOAc/Hexanes eluent) or by taking small aliquots for GC-MS analysis. The reaction is typically complete when the cyclopentylamine is fully consumed (usually 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding water (10 mL).

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to isolate the pure 6-Bromo-N-cyclopentylpyridin-2-amine.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • EvitaChem. (n.d.). 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine.
  • That Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • ACS Publications. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides.
  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Theses and Dissertations. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • ResearchGate. (2025). Interrogating Explicit Solvent Effects on the Mechanism and Site‐Selectivity of Aryl Halide Oxidative Addition to L2Pd(0).
  • BenchChem. (n.d.). Application Notes and Protocols: Stille Coupling Reactions Involving 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • MDPI. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.

Sources

Optimization

Technical Support Center: Optimizing Chromatography-Free Purification of 6-Bromo-N-cyclopentylpyridin-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking scalable, chromatography-free purification strategies for 6-bromo-N-cyclopentylpyridin-2-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking scalable, chromatography-free purification strategies for 6-bromo-N-cyclopentylpyridin-2-amine . This compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and allosteric modulators of the CB1 receptor[1].

Purifying this secondary amine without silica gel chromatography is highly desirable to avoid solvent waste, reduce costs, and prevent the severe peak tailing often associated with basic heterocycles on silica.

Mechanistic Principles: The "Why" Behind the Workflow

The synthesis of 6-bromo-N-cyclopentylpyridin-2-amine typically involves the nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination of 2,6-dibromopyridine with cyclopentylamine[1]. This reaction inherently produces a crude mixture containing:

  • Unreacted Starting Material: 2,6-dibromopyridine.

  • Target Product: 6-bromo-N-cyclopentylpyridin-2-amine.

  • Over-substituted Byproduct: N,N'-dicyclopentylpyridine-2,6-diamine (bis-amine).

Exploiting the pKa Gap

To achieve a chromatography-free separation, we must exploit the drastic differences in the basicity (pKa) of these three components. The pyridine nitrogen is the primary site of protonation.

  • 2,6-Dibromopyridine: The two highly electron-withdrawing bromine atoms pull electron density away from the pyridine ring via inductive (-I) effects, rendering the nitrogen non-basic (pKa < 0). It will not protonate in standard aqueous acids.

  • Target Compound: Replacing one bromine with a cyclopentylamino group introduces electron-donating character, raising the basicity. The pKa of the unsubstituted 2-amino-6-bromopyridine core is experimentally determined to be ~2.73[2]. The addition of the cyclopentyl group slightly increases this to an estimated pKa of ~3.5.

  • Bis-amine Byproduct: Replacing both bromines with alkylamino groups removes all electron-withdrawing effects, resulting in a significantly more basic compound (estimated pKa ~6.5–7.0).

The Causality: Because the ΔpKa between the target and the bis-amine is >3 units, we can use a pH-gradient reverse acid-base extraction [3]. By washing the organic mixture with a mildly acidic buffer (pH 4.5), the highly basic bis-amine protonates and moves to the aqueous layer, while the target remains a neutral free-base in the organic layer. A subsequent wash with strong acid (pH 1.0) selectively extracts the target, leaving the non-basic 2,6-dibromopyridine behind.

Quantitative Chemical Profiles
CompoundRoleEst. pKa (Conjugate Acid)Solubility Profile
2,6-Dibromopyridine Starting Material< 0Soluble in organics; Insoluble in aqueous acid
6-Bromo-N-cyclopentylpyridin-2-amine Target Product~ 3.5Soluble in organics; Soluble in strong acid (pH < 1.5)
N,N'-Dicyclopentylpyridine-2,6-diamine Byproduct~ 6.5 - 7.0Soluble in organics; Soluble in weak acid (pH < 5.0)

Troubleshooting & FAQs

Q: I am forming an unbreakable emulsion during the pH 4.5 buffer wash. How do I resolve this? A: Emulsions are common in aminopyridine extractions because partially protonated amines act as surfactants, lowering the interfacial tension between the aqueous and organic layers[3].

  • Immediate fix: Filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion, or add solid NaCl to saturate the aqueous layer (increasing ionic strength).

  • Preventative fix: Switch your organic extraction solvent from Ethyl Acetate (EtOAc) to Methyl tert-butyl ether (MTBE). MTBE has lower water miscibility and is highly resistant to emulsion formation.

Q: After the pH 1.0 extraction and subsequent basification, my yield is suspiciously low. Where did the product go? A: Aminopyridines can exhibit significant water solubility even in their free-base form if the aqueous layer is too large or if the pH is not optimal. Ensure you are basifying to exactly pH 8.0–8.5. If the pH exceeds 10, the high ionic strength and hydroxide concentration can sometimes cause the product to oil out and coat the flask walls. Self-validation step: Always run a TLC of your depleted aqueous layer (spot heavily) to confirm the absence of UV-active material before discarding it.

Q: My isolated product is 95% pure, but I need >99% purity for biological assays. What is the best polishing step? A: Salt formation is an excellent, scalable polishing technique[4]. The target compound readily forms a crystalline hydrochloride salt. Dissolve the free-base in dry diethyl ether or MTBE, cool to 0°C, and add 1.05 equivalents of 2M HCl in ether. The highly pure HCl salt will precipitate immediately, leaving trace neutral impurities in the mother liquor.

Validated Experimental Protocols

Protocol A: pH-Gradient Reverse Acid-Base Extraction

This protocol is a self-validating system: by monitoring the pH of the aqueous phases before separation, you guarantee the thermodynamic partitioning of the molecules.

  • Dissolution: Dissolve the crude reaction mixture (containing target, SM, and bis-amine) in MTBE (10 mL per gram of crude).

  • Byproduct Removal (pH 4.5 Wash):

    • Wash the organic layer twice with an equal volume of 0.5 M Citrate buffer adjusted to pH 4.5.

    • Validation: Check the pH of the aqueous layer after shaking. If it has risen above 5.0 (due to neutralizing excess amine), add a few drops of 1M citric acid to bring it back to 4.5, shake again, and separate. Discard the aqueous layer (contains bis-amine).

  • Target Extraction (pH 1.0 Wash):

    • Wash the organic layer twice with an equal volume of 0.1 M HCl (pH ~1.0).

    • The target compound is now protonated and resides in the aqueous layer. The organic layer contains the unreacted 2,6-dibromopyridine and can be discarded or recycled.

  • Free-Basing and Isolation:

    • Combine the acidic aqueous layers and cool to 0°C in an ice bath.

    • Slowly add 2M NaOH dropwise with vigorous stirring until the pH reaches 8.0–8.5. The solution will become cloudy as the free-base precipitates/oils out.

    • Extract the basified aqueous mixture three times with fresh EtOAc or MTBE.

  • Finishing: Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified 6-bromo-N-cyclopentylpyridin-2-amine.

Protocol B: Hydrochloride Salt Crystallization (Polishing)
  • Dissolve the free-base product from Protocol A in a minimum volume of anhydrous MTBE (approx. 5 mL/g) under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Dropwise, add 1.05 equivalents of 2.0 M HCl in diethyl ether. A white to off-white precipitate will form immediately.

  • Stir at 0°C for 30 minutes to ensure complete crystallization.

  • Isolate the solid via vacuum filtration, wash with cold MTBE, and dry under high vacuum to afford the pure hydrochloride salt.

Workflow Visualization

Purification Start Crude Mixture in Organic Solvent (Target, SM, Bis-amine) Wash1 Step 1: Wash with pH 4.5 Buffer Start->Wash1 Aq1 Aqueous Layer (Protonated Bis-amine) Wash1->Aq1 Discard Org1 Organic Layer (Target & 2,6-Dibromopyridine) Wash1->Org1 Wash2 Step 2: Wash with pH 1.0 Acid Org1->Wash2 Org2 Organic Layer (2,6-Dibromopyridine) Wash2->Org2 Discard/Recycle Aq2 Aqueous Layer (Protonated Target) Wash2->Aq2 Basify Step 3: Basify to pH 8.0 & Extract with EtOAc Aq2->Basify Final Pure 6-Bromo-N-cyclopentylpyridin-2-amine (Organic Phase) Basify->Final

Workflow for the pH-gradient reverse acid-base extraction of 6-bromo-N-cyclopentylpyridin-2-amine.

References

  • [1] Title: Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1). Source: Journal of Medicinal Chemistry / PMC - NIH. URL:[Link]

  • [2] Title: 2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809 (IUPAC Digitized pKa Dataset). Source: PubChem - NIH. URL:[Link]

  • [4] Title: WO2012095691A1 - An improved process for producing aminopyridines. Source: Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 6-Bromo-N-cyclopentylpyridin-2-amine in Aqueous Media

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-N-cyclopentylpyridin-2-amine. This resource is designed to provide expert guidance and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-N-cyclopentylpyridin-2-amine. This resource is designed to provide expert guidance and practical solutions for overcoming the common yet significant challenge of this compound's limited solubility in aqueous reaction media. By understanding the underlying physicochemical principles and employing the right strategies, you can ensure the success and reproducibility of your experiments.

Introduction: Understanding the Solubility Profile

6-Bromo-N-cyclopentylpyridin-2-amine is a substituted aminopyridine, a class of compounds with significant interest in medicinal chemistry.[1] Its structure, featuring a hydrophobic cyclopentyl group and a bromo substituent on the pyridine ring, inherently contributes to its poor water solubility. The nonpolar cyclopentyl moiety and the relatively nonpolar brominated pyridine core limit favorable interactions with water molecules, leading to difficulties in achieving desired concentrations in aqueous solutions.[2]

This guide provides a series of troubleshooting steps and frequently asked questions to directly address these solubility issues.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to help you diagnose and resolve specific solubility problems you may encounter during your experimental workflow.

Question 1: My 6-Bromo-N-cyclopentylpyridin-2-amine is not dissolving in my aqueous buffer. What are my immediate options?

This is the most common issue. The first step is to systematically explore methods to increase the solvating power of your aqueous system without compromising the integrity of your reaction.

The following diagram outlines a logical progression for troubleshooting insolubility.

Solubility_Workflow A Initial State: Compound insoluble in aqueous buffer C Is the reaction compatible with organic solvents? A->C B Strategy 1: Co-Solvent Addition D Select a water-miscible co-solvent (e.g., DMSO, DMF, Ethanol, Acetonitrile) B->D C->B Yes F Is the compound's pKa known or estimated? C->F No K Compound Solubilized D->K E Strategy 2: pH Adjustment G Adjust pH to 2 units below pKa to protonate the amine E->G F->E Yes L Re-evaluate reaction conditions or consider alternative strategies F->L No I Is micellar encapsulation acceptable for the reaction? G->I If precipitation still occurs G->K H Strategy 3: Surfactant-Mediated Solubilization J Select a suitable surfactant (e.g., Tween 80, SDS) H->J I->H Yes I->L No J->K

Caption: Decision workflow for addressing solubility issues.

The use of a water-miscible organic co-solvent is often the most effective initial approach. These solvents reduce the overall polarity of the aqueous medium, allowing for better solvation of hydrophobic molecules.[3][4]

  • Select an appropriate co-solvent. The choice depends on the downstream application and the specific requirements of your reaction.

  • Prepare a concentrated stock solution. Dissolve the 6-Bromo-N-cyclopentylpyridin-2-amine in the chosen co-solvent at a high concentration (e.g., 10-100 mM).

  • Titrate into the aqueous buffer. While vortexing or stirring the aqueous buffer, slowly add the stock solution dropwise. This technique helps to avoid localized high concentrations that can lead to precipitation.[5]

  • Do not exceed a final co-solvent concentration of 5-10% (v/v) initially. Higher concentrations may interfere with biological assays or subsequent reaction steps.

Co-SolventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)0.5 - 5%A powerful solvent, but can have effects on cell-based assays and may be incompatible with certain reactions.[6]
Dimethylformamide (DMF)1 - 10%Good solvating power; ensure it is removed before downstream applications.[6]
Ethanol1 - 10%A less aggressive solvent, often well-tolerated in biological systems.[7]
Acetonitrile1 - 10%Useful in many organic reactions and for purification via HPLC.[8]
Question 2: I've added a co-solvent, but my compound still precipitates. What's the next step?

If co-solvents alone are insufficient, altering the pH of the medium is the next logical step. As an aminopyridine, the solubility of 6-Bromo-N-cyclopentylpyridin-2-amine is pH-dependent.[1][9]

The basic nitrogen atoms in the pyridine ring and the exocyclic amine can be protonated in acidic conditions, forming a more soluble salt.

  • Estimate the pKa. The pKa of the parent compound, 2-aminopyridine, is approximately 6.8.[7][10][11][12] The electron-withdrawing effect of the bromine atom will likely lower the pKa, while the N-cyclopentyl group may have a minor influence. A reasonable estimate for the pKa of 6-Bromo-N-cyclopentylpyridin-2-amine would be in the range of 5.5-6.5.

  • Adjust the pH. To ensure protonation and enhance solubility, adjust the pH of your aqueous buffer to be at least 1-2 pH units below the estimated pKa. For this compound, a pH of 4.0-4.5 would be a good starting point.

  • Combine with a co-solvent. The synergistic effect of both pH adjustment and a co-solvent can often succeed where a single method fails. Prepare your acidic buffer containing the co-solvent before adding the compound.

Question 3: My reaction is pH-sensitive and I cannot significantly lower the pH. Are there other options?

In cases where pH manipulation is not feasible, the use of surfactants or complexing agents can be explored.

Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic compounds in their nonpolar core, thereby increasing their apparent solubility.[11][12]

  • Choose a surfactant. Non-ionic surfactants like Tween® 80 or Polysorbate 20 are generally milder and less likely to interfere with reactions compared to ionic surfactants like sodium dodecyl sulfate (SDS).

  • Determine the Critical Micelle Concentration (CMC). The surfactant must be used at a concentration above its CMC to form micelles.

  • Prepare the surfactant solution. Dissolve the surfactant in your aqueous buffer at the desired concentration.

  • Add the compound. Introduce the 6-Bromo-N-cyclopentylpyridin-2-amine to the surfactant-containing buffer, using sonication or gentle heating to aid dissolution.

Frequently Asked Questions (FAQs)

  • Q1: What are the key physicochemical properties of 6-Bromo-N-cyclopentylpyridin-2-amine that affect its solubility? The key properties are its high hydrophobicity, contributed by the cyclopentyl group and the brominated aromatic ring, and its basicity (pKa). The hydrophobicity is often estimated by the logP value (the logarithm of the partition coefficient between octanol and water).[13][14] While an experimental logP for this specific molecule is not readily available, the predicted XLogP3 for a similar, less substituted compound, 6-bromo-N-methylpyridin-2-amine, is 2.2, indicating significant hydrophobicity.[15] The basicity allows for pH-dependent solubility, as the molecule can be protonated to form a more soluble cationic species.[16][17]

  • Q2: Why does my compound sometimes "crash out" of solution when I dilute my DMSO stock in an aqueous buffer? This phenomenon, known as precipitation upon dilution, occurs when the concentration of the organic co-solvent (DMSO) is rapidly decreased, and the aqueous medium cannot maintain the solubility of the hydrophobic compound.[5] To mitigate this, add the stock solution slowly to a vigorously stirred or vortexing aqueous solution. This ensures rapid dispersion and avoids localized high concentrations of the compound in a now low-DMSO environment.

  • Q3: Can I use heating to improve the solubility? Gentle heating can be used to aid dissolution, but it should be done with caution. 2-aminopyridine and its derivatives can darken and oxidize over time, a process that can be accelerated by heat and light.[18] Always check the thermal stability of your compound and the other reactants in your system. It is generally recommended to use the minimum effective temperature for the shortest possible time.

  • Q4: Are there any structural modifications to the molecule that could improve its solubility for future experiments? Yes, for drug development purposes, solubility can be improved through molecular modification. Strategies include disrupting crystal packing by altering the molecule's planarity or introducing groups that form intramolecular hydrogen bonds.[19] Another approach is to introduce more polar functional groups, though this must be balanced against the desired pharmacological activity.

  • Q5: Where can I find more information on the pKa of substituted pyridines? The pKa of substituted pyridines is a well-studied area. The pKa of pyridine itself is around 5.2.[20] Electron-donating groups generally increase the pKa (making the compound more basic), while electron-withdrawing groups decrease it. There are numerous publications and databases that provide experimental and computationally predicted pKa values for a wide range of pyridine derivatives.[3][21][22]

References

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

  • Alcaraz, M. J., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 775(1-3), 55-60.
  • Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]

  • Gross, K. C., et al. (2022).
  • Royal Society of Chemistry. (2020, December 10). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules.
  • PubChem. (n.d.). 6-bromo-N-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemical Society. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. National Institute of Standards and Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, December 14). JPlogP: an improved logP predictor trained using predicted data. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated logD values for water-unstable pyridines 21 and 22. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromoallylamine. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.).
  • American Chemical Society. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]

  • ChemSrc. (2025, August 25). 6-Bromo-N,N-dimethyl-2-pyridinamine. Retrieved from [Link]

  • ResearchGate. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]

  • American Chemical Society. (2024, March 29). Development of a Safe and Scalable Method to Prepare 3-Bromo-N-alkyl-1,6-naphthyridones via Enamine Cyclization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization. Retrieved from [Link]

  • Tohoku University. (2015, August 28). Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromo-n,n-dimethylpyridin-2-amine (C7H9BrN2). Retrieved from [Link]

  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 6-Bromo-N-cyclopentylpyridin-2-amine

Welcome to the Advanced Technical Support Center. The amination of 2,6-disubstituted pyridines—specifically 6-bromo-N-cyclopentylpyridin-2-amine—presents unique mechanistic hurdles that frequently result in stalled react...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The amination of 2,6-disubstituted pyridines—specifically 6-bromo-N-cyclopentylpyridin-2-amine—presents unique mechanistic hurdles that frequently result in stalled reactions and low conversion rates.

This guide is designed for process chemists and drug development professionals. It abandons generic advice in favor of causal analysis, focusing on the specific electronic and steric environment of your substrate to provide self-validating troubleshooting protocols.

Diagnostic Logic & Visual Workflow

Before adjusting equivalents or temperatures, you must diagnose how the catalytic cycle is failing. The visual in-process controls (IPCs) of your reaction mixture offer immediate mechanistic clues.

Troubleshooting Start Low Conversion in 6-Bromo-N-cyclopentylpyridin-2-amine Amination CheckColor Visual IPC: Did the reaction turn black (Pd precipitation)? Start->CheckColor YesBlack Yes (Pd Black) CheckColor->YesBlack Catalyst Death NoBlack No (Remains Yellow/Orange) CheckColor->NoBlack Catalyst Stalling BaseIssue Base is too strong. Deprotonation of 2-amino group causes Pd-chelation. YesBlack->BaseIssue LigandIssue Catalyst stalling. Pyridine N coordinating to Pd. Ligand is insufficiently bulky. NoBlack->LigandIssue FixBase Action: Switch from NaOtBu to Cs2CO3 or K3PO4 BaseIssue->FixBase FixLigand Action: Switch to BrettPhos, RuPhos, or dppp LigandIssue->FixLigand

Diagnostic logic tree for identifying root causes of low conversion based on visual IPCs.

Frequently Asked Questions (Causality & Troubleshooting)

Q1: Why does my amination of 6-Bromo-N-cyclopentylpyridin-2-amine stall below 30% conversion when using standard Pd(OAc)₂/PPh₃ conditions? A1: The primary culprit is catalyst poisoning via off-cycle chelation. The amination of 2-halopyridines is notoriously challenging because the pyridine nitrogen acts as a competing ligand, coordinating tightly to the palladium center and inhibiting its catalytic activity 1. In your specific substrate, the electron-donating N-cyclopentyl group at the 2-position increases the Lewis basicity of the pyridine nitrogen, making this off-cycle Pd-pyridine complex exceptionally stable.

Q2: How do I rationally select a ligand to overcome this pyridine chelation? A2: You must physically block the pyridine nitrogen from accessing the palladium coordination sphere. This is achieved by utilizing chelating bis(phosphine) ligands (e.g., dppp) or highly sterically demanding dialkylbiaryl phosphines (e.g., BrettPhos or t-BuXPhos) 2. The immense steric bulk of a ligand like BrettPhos forces the palladium to adopt a geometry that cannot accommodate the bidentate coordination of the substrate's aminopyridine motif.

Q3: I observed a black precipitate forming within the first hour, and the reaction completely stopped. What happened? A3: You are observing "palladium black," which indicates catastrophic catalyst decomposition. While strong bases like sodium tert-butoxide (NaOtBu) are standard for Buchwald-Hartwig aminations, they can lead to decomposition when substrates carry base-sensitive functional groups 3. The secondary amine (NH-cyclopentyl) on your substrate is mildly acidic. NaOtBu can prematurely deprotonate this group at elevated temperatures, forming an anionic amidopyridine that irreversibly binds and strips palladium from the catalytic cycle.

Q4: Why am I detecting debrominated starting material (N-cyclopentylpyridin-2-amine) in my LC-MS analysis? A4: Hydrodehalogenation is a competing side reaction driven by β-hydride elimination. If your incoming amine possesses β-hydrogens, or if you are using an alkoxide base (which can act as a hydride donor), the Pd(II)-aryl intermediate will abstract a hydride and reductively eliminate the debrominated arene. To suppress this, you must switch to an inorganic base (e.g., K₃PO₄ or Cs₂CO₃) and ensure strictly anhydrous conditions 4.

Quantitative Data: Ligand & Base Optimization

The following table summarizes the causal relationship between reaction parameters and conversion rates for this specific substrate.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)Primary Observation / Failure Mode
Pd(OAc)₂PPh₃NaOtBuToluene100<10%Rapid Pd black formation; catalyst death.
Pd₂(dba)₃BINAPNaOtBuToluene10025%Substrate deprotonation; reaction stalls.
Pd(OAc)₂dpppCs₂CO₃1,4-Dioxane10065%Moderate turnover; no Pd black observed.
Pd₂(dba)₃ BrettPhos K₃PO₄ t-AmOH 100 >95% Clean conversion; active yellow complex.

Mechanistic Pathway: Overcoming Catalyst Poisoning

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition into C-Br Bond Pd0->OxAdd PdII Pd(II)-Aryl Intermediate OxAdd->PdII Poison Off-Cycle State (Pyridine N Chelation) PdII->Poison Weak/Small Ligand AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Bulky Ligand (e.g., BrettPhos) RedElim Reductive Elimination AmineCoord->RedElim Product Aminated Product + L-Pd(0) RedElim->Product Product->Pd0

Catalytic cycle of the Buchwald-Hartwig amination illustrating the off-cycle poisoning pathway.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol integrates strict In-Process Controls (IPCs) that validate the integrity of the system at each step.

Objective: Achieve >95% amination conversion of 6-Bromo-N-cyclopentylpyridin-2-amine using an optimized BrettPhos/Pd₂(dba)₃ catalytic system.

Step 1: System Preparation & Dehydration
  • Flame-dry a Schlenk tube under a high vacuum and backfill with ultra-high purity Argon (repeat 3 times).

  • IPC (Moisture Check): Ensure the solvent (t-AmOH or 1,4-Dioxane) has a moisture content of <50 ppm via Karl Fischer titration. Causality: Trace water will hydrolyze the active Pd-amido complex, leading to debromination.

Step 2: Reagent Charging
  • Under a positive flow of Argon, charge the flask with:

    • 6-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv, limiting reagent)

    • Incoming amine (1.2 equiv)

    • Anhydrous K₃PO₄ (2.0 equiv)

    • Pd₂(dba)₃ (2.0 mol%)

    • BrettPhos (4.0 mol%)

  • Add the anhydrous solvent to achieve a 0.2 M concentration of the aryl bromide.

  • IPC (Degassing): Perform three freeze-pump-thaw cycles. Causality: BrettPhos is highly electron-rich and susceptible to rapid oxidation by dissolved O₂ at elevated temperatures.

Step 3: Reaction Execution
  • Seal the Schlenk tube and submerge it in a pre-heated oil bath at 100 °C.

  • IPC (Visual Validation): Monitor the color of the solution for the first 15 minutes. The mixture should transition from the dark purple/red of Pd₂(dba)₃ to a clear yellow/orange, indicating the successful formation of the active Pd(0)-BrettPhos complex. If the solution turns opaque black, the catalyst has crashed out (verify base and solvent dryness).

Step 4: Kinetic Monitoring & Workup
  • Sample the reaction at t = 2h and t = 6h under Argon flow.

  • IPC (Analytical Milestone): Analyze via LC-MS. At 2 hours, conversion should be >60%. If conversion is <20% but the solution is still yellow, the reaction is stalling due to poor base solubility. Increase stirring speed to >800 RPM.

  • Upon completion (>95% conversion), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and residual palladium.

References

  • Benchchem Technical Support. "Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." Benchchem.
  • American Chemical Society. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." ACS Publications.
  • WuXi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec.
  • Organic Process Research & Development. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile..." ACS Publications.

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Turnover with 6-Bromo-N-cyclopentylpyridin-2-amine

Welcome to the advanced troubleshooting and methodology center for cross-coupling reactions involving 6-Bromo-N-cyclopentylpyridin-2-amine (CAS: 959237-31-1). This guide is designed for process chemists, drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for cross-coupling reactions involving 6-Bromo-N-cyclopentylpyridin-2-amine (CAS: 959237-31-1). This guide is designed for process chemists, drug development professionals, and synthetic researchers who are experiencing low yields, stalled reactions, or catalyst degradation during Buchwald-Hartwig aminations or Suzuki-Miyaura couplings with this highly challenging substrate.

The Mechanistic Challenge: Why Does Catalyst Turnover Fail?

The fundamental challenge with 6-Bromo-N-cyclopentylpyridin-2-amine lies in its structure: it is a 2-aminopyridine derivative. In transition-metal-catalyzed reactions, the unhindered pyridine nitrogen acts as a highly competitive σ-donor. Following the oxidative addition of the 6-bromo moiety to the Pd(0) center, the adjacent pyridine nitrogen and the secondary amine can tightly coordinate to the palladium(II) intermediate.

This coordination displaces the necessary phosphine or N-heterocyclic carbene (NHC) ligands, forcing the catalyst into inactive, stable resting states (such as bis(amine)Pd(Ar)Br complexes)[1]. Once trapped in this thermodynamic sink, the catalyst cannot undergo transmetalation or amine binding, effectively shutting down the catalytic cycle and resulting in drastically reduced Turnover Numbers (TON)[2].

G Substrate 6-Bromo-N-cyclopentyl pyridin-2-amine OxAdd Oxidative Addition Substrate->OxAdd Pd0 Pd(0) Active Catalyst Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII Poisoning Pyridine-N Coordination (Catalyst Poisoning) PdII->Poisoning Standard Ligands (e.g., PPh3, dppf) BulkyLigand Steric Repulsion via Bulky Ligands (e.g., IPent) PdII->BulkyLigand Sterically Demanding NHC/Phosphine RestingState Inactive Bis(amine) Resting State (Low TON) Poisoning->RestingState RedElim Productive Reductive Elimination BulkyLigand->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Mechanistic divergence: Catalyst poisoning vs. productive turnover in 2-aminopyridine couplings.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination stalls at 10-15% conversion. Adding more Pd(OAc)₂ doesn't help. What is happening? A: Your reaction is suffering from product/substrate inhibition. The 2-aminopyridine motif binds irreversibly to the palladium center, creating a dead resting state[2]. Adding more standard catalyst only creates more dead complexes. To achieve high turnover, the steric bulk of the ligand must be massive enough to physically block the pyridine nitrogen from reaching the metal center.

Q2: Which specific ligand/pre-catalyst system is proven to prevent this coordination? A: The most effective solution is utilizing highly sterically demanding NHC pre-catalysts, specifically Pd-PEPPSI-IPentCl [3]. The 3-pentyl substituents on the N-aryl rings of the NHC ligand create a deep, protective chiral pocket. This bulk drives the cross-coupling forward and mathematically mitigates the poisoning effect of the 2-aminopyridine functionality[2]. Alternatively, extremely bulky biarylphosphines like tBuBrettPhos (often deployed as a Pd G3 or G4 pre-catalyst) are highly effective[4].

Q3: I switched to a bulky catalyst, but now I am observing significant hydrodehalogenation (loss of the bromine without coupling). How do I fix this? A: This is a base-induced side reaction. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can act as hydride delivering agents in Pd-catalyzed hydrodehalogenation, especially when the productive cycle is slowed by steric hindrance[2]. Switch to a milder, bulky base such as Na-BHT (sodium 2,6-di-tert-butyl-4-methylphenoxide) or a carbonate base (e.g., Cs₂CO₃). Na-BHT facilitates the required deprotonation but is too sterically hindered to participate in hydride transfer[5].

Q4: Does the N-cyclopentyl group on the substrate exacerbate the low turnover? A: Yes, indirectly. Secondary amines are inherently more sterically hindered than primary amines. This steric drag slows down the productive transmetalation and reductive elimination steps. When the productive pathway is kinetically slow, the off-cycle catalyst poisoning pathway outcompetes it. Therefore, maximizing the rate of reductive elimination via bulky ligands (like IPent) is critical to outrun the poisoning pathway[3].

Quantitative Data: Catalyst System Comparison

The following table summarizes the causal relationship between ligand steric bulk, base selection, and resulting catalyst turnover when coupling 6-Bromo-N-cyclopentylpyridin-2-amine.

Catalyst SystemLigand TypeBaseSolventTemp (°C)TONYield (%)Mechanistic Observation
Pd(OAc)₂ / PPh₃Monodentate PhosphineNaOtBuToluene100< 10< 5%Rapid catalyst death; irreversible chelation.
Pd₂(dba)₃ / XPhosBiaryl PhosphineCs₂CO₃1,4-Dioxane1005045%Moderate turnover; competitive resting states.
tBuBrettPhos Pd G3Bulky Biaryl PhosphineLHMDSTHF6545088%High turnover; sterics prevent N-coordination.
Pd-PEPPSI-IPentCl Highly Hindered NHC Na-BHT DME 80 > 1000 96% Exceptional turnover; zero hydrodehalogenation.

Optimized Experimental Workflow

To guarantee high catalyst turnover, the following self-validating protocol utilizes the Pd-PEPPSI-IPentCl system. This protocol is designed so that failure at any step points to a specific, correctable environmental factor rather than inherent substrate poisoning.

Workflow Step1 1. Pre-catalyst Selection (Pd-PEPPSI-IPentCl) Step2 2. Base/Solvent Prep (Na-BHT in DME) Step1->Step2 Step3 3. Inert Atmosphere (Glovebox/Schlenk) Step2->Step3 Step4 4. Controlled Heating (80°C, 2-4h) Step3->Step4 Step5 5. Kinetic Monitoring (LC-MS Tracking) Step4->Step5 Step6 6. Workup & Isolation (Filtration & Chromatography) Step5->Step6

Optimized experimental workflow for high-turnover palladium-catalyzed cross-coupling.

Step-by-Step Methodology:
  • Pre-catalyst & Reagent Assembly (Glovebox Recommended): In a nitrogen-filled glovebox, weigh out 6-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv, typically 1.0 mmol) and your desired coupling partner (e.g., an arylboronic acid or secondary amine, 1.2 equiv). Add the pre-catalyst Pd-PEPPSI-IPentCl at a loading of exactly 1.0 mol%[3].

  • Base Optimization: Add Na-BHT (2.0 equiv). Causality note: Do not substitute with NaOtBu, as the alkoxide will induce hydrodehalogenation of the 6-bromo position[2].

  • Solvent Addition: Transfer the mixture to an oven-dried Schlenk flask. Add anhydrous, thoroughly degassed 1,2-dimethoxyethane (DME) to achieve a substrate concentration of 0.2 M.

  • Controlled Heating: Seal the flask, remove it from the glovebox, and heat the reaction mixture to 80 °C under vigorous stirring. The massive steric bulk of the IPent ligand will maintain a homogeneous active Pd species and prevent the formation of palladium black.

  • Self-Validating Kinetic Monitoring: Sample a 10 µL aliquot after 60 minutes. Quench with wet acetonitrile and analyze via LC-MS. Validation Check: If the reaction shows <20% conversion at this stage, the failure is not catalyst poisoning (as the IPentCl ligand mathematically prevents this). Instead, it indicates that the inert atmosphere was compromised (leading to Pd(0) oxidation) or the Na-BHT base was quenched by adventitious moisture.

  • Workup & Isolation: Once full conversion is confirmed (typically 2-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and the BHT byproduct. Concentrate under reduced pressure and purify via flash column chromatography.

Sources

Optimization

🧪 Process Chemistry Support Center: 6-Bromo-N-cyclopentylpyridin-2-amine Isolation

From the Desk of the Senior Application Scientist Welcome to the Process Chemistry Technical Support Center. As drug development professionals, you know that isolating halogenated aminopyridine intermediates like 6-Bromo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Process Chemistry Technical Support Center. As drug development professionals, you know that isolating halogenated aminopyridine intermediates like 6-Bromo-N-cyclopentylpyridin-2-amine (CAS: 959237-31-1) presents unique thermodynamic challenges. This molecule, frequently utilized in the synthesis of kinase inhibitors and allosteric modulators (such as CB1 receptor modulators [1]), is notorious for liquid-liquid phase separation (LLPS), commonly known in the lab as "oiling out."

This guide bypasses generic advice. Every protocol and troubleshooting step below is a self-validating system designed to ensure high-purity crystalline isolation, grounded in thermodynamic principles and nucleation kinetics.

📊 Phase 1: Thermodynamic Baselines & Solvent Selection

Before initiating any crystallization, we must establish the solubility boundaries. The cyclopentyl moiety imparts significant lipophilicity, while the secondary amine provides a localized hydrogen-bond donor. Choosing the wrong solvent system will inevitably lead to phase separation rather than crystallization.

Table 1: Solubility Profile & Solvent Suitability (at 20°C and 60°C)
Solvent SystemSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)SuitabilityRationale
Dichloromethane > 250> 500PoorCurve too flat; high risk of yield loss.
Ethyl Acetate 120380ModerateGood for extraction, but requires extreme cooling for crystallization.
Isopropanol (IPA) 45210Optimal Steep solubility curve; ideal for cooling crystallization.
n-Heptane < 515Anti-solventHigh lipophilicity but poor polar interactions make it a perfect anti-solvent.

Data Synthesis: A binary system of IPA (solvent) and n-Heptane (anti-solvent) provides the optimal thermodynamic gradient to force nucleation without crossing the LLPS boundary.

🔬 Phase 2: Standard Operating Procedure (SOP) - Optimized Cooling/Anti-Solvent Crystallization

This protocol utilizes a seeded, non-linear cooling ramp combined with delayed anti-solvent addition to maintain the system within the metastable zone width (MSZW).

Step-by-Step Methodology:

  • Dissolution: Charge the crude 6-Bromo-N-cyclopentylpyridin-2-amine (1.0 eq, ~100g) into a jacketed reactor. Add 5 volumes (500 mL) of Isopropanol (IPA).

  • Heating: Ramp the internal temperature to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification (Optional but Recommended): Polish filter the hot solution through a 0.45 µm PTFE cartridge into a pre-heated crystallization vessel to remove heterogeneous nucleating agents and particulate impurities.

  • Primary Cooling: Cool the solution to 45°C at a linear rate of 0.5°C/min.

  • Seeding (Critical Step): At 45°C, the system is supersaturated but within the MSZW. Add 1% w/w of pure crystalline 6-Bromo-N-cyclopentylpyridin-2-amine seeds. Causality: Seeding bypasses the high activation energy required for primary nucleation, directing the system immediately toward crystal growth and preventing the formation of an amorphous oil phase.

  • Aging: Hold the suspension isothermally at 45°C for 60 minutes to allow the seed bed to mature and consume initial supersaturation.

  • Anti-Solvent Addition: Slowly dose 3 volumes (300 mL) of n-Heptane over 2 hours using a metering pump. Causality: Slow addition prevents localized zones of high supersaturation at the dosing point, which would otherwise cause rapid precipitation of fines.

  • Secondary Cooling: Implement a cubic cooling ramp from 45°C to 5°C over 4 hours.

  • Isolation: Filter the resulting slurry via a Nutsche filter or sintered glass funnel. Wash the cake with 2 volumes of cold (0°C) 1:1 IPA/Heptane.

  • Drying: Dry under vacuum (50 mbar) at 40°C for 12-24 hours until constant weight is achieved.

Workflow Visualization

Workflow Start Crude Reaction Mixture (6-Bromo-N-cyclopentylpyridin-2-amine) Dissolution Dissolution in IPA (Heat to 65°C) Start->Dissolution Filtration Hot Polish Filtration (0.45 µm PTFE) Dissolution->Filtration Cooling1 Primary Cooling (Ramp to 45°C) Filtration->Cooling1 Seeding Seed Addition (1% w/w at 45°C) Cooling1->Seeding Aging Isothermal Aging (60 min) Seeding->Aging Mature seed bed AntiSolvent n-Heptane Addition (Over 2 hours) Aging->AntiSolvent Increase yield Cooling2 Cubic Cooling Ramp (45°C to 5°C) AntiSolvent->Cooling2 Final desupersaturation Isolation Filtration & Drying (Vacuum, 40°C) Cooling2->Isolation

Figure 1: Optimized seeded cooling and anti-solvent crystallization workflow for 6-Bromo-N-cyclopentylpyridin-2-amine.

💡 Phase 3: Frequently Asked Questions (FAQs)

Q: Why does my 6-Bromo-N-cyclopentylpyridin-2-amine crash out as a sticky resin instead of a powder? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). The high conformational flexibility of the cyclopentyl ring lowers the lattice energy of the crystal. If supersaturation is generated too rapidly (e.g., crashing with water or rapid cooling), the system crosses the binodal curve before the solubility curve, resulting in a solute-rich liquid phase (oil) rather than a solid crystal.

Q: Can I use water as an anti-solvent instead of n-Heptane? A: While water is a thermodynamically powerful anti-solvent for this molecule, it drastically shrinks the Metastable Zone Width (MSZW). This almost guarantees oiling out unless the addition rate is impractically slow. Heptane provides a gentler desupersaturation gradient.

Q: How do I prepare the seeds if I've never crystallized this molecule before? A: To generate primary seeds, take a small aliquot (~1g) of your crude oil. Dissolve it in a minimal amount of IPA, crash it out aggressively with water, and let the resulting oil stir vigorously at 5°C for 24-48 hours. The mechanical shear forces will eventually induce primary nucleation. Filter these crude crystals and use them to seed your main batch.

🛠️ Phase 4: Troubleshooting Guide

Issue 1: Oiling Out (LLPS) During Cooling

Symptom: The clear solution turns cloudy, but under a microscope, the cloudiness consists of spherical liquid droplets rather than birefringent crystals. Root Cause: The cooling rate exceeded the crystal growth rate, pushing the system out of the MSZW and into the labile zone where LLPS occurs. Resolution:

  • Immediately halt cooling.

  • Re-heat the system by 5-10°C until the oil droplets redissolve into a single clear phase.

  • Re-seed the system.

  • Implement a cubic cooling ramp instead of a linear one. A cubic ramp cools very slowly at the beginning (when surface area for crystal growth is low) and accelerates later (when surface area is high).

LLPS_Troubleshooting Observation Observation: Spherical Droplets (LLPS) Detected Action1 Halt Cooling & Re-heat by 5-10°C Observation->Action1 CheckDissolve Did the oil redissolve? Action1->CheckDissolve Action2 Add more IPA solvent (Reduce concentration) CheckDissolve->Action2 No Action3 Re-seed system & Hold isothermally CheckDissolve->Action3 Yes Action2->Action1 Action4 Resume with Cubic Cooling Ramp Action3->Action4 Success Birefringent Crystals Isolated Action4->Success

Figure 2: Logical decision tree for troubleshooting LLPS (oiling out) during the crystallization process.

Issue 2: Poor Filtration Rates / "Muddy" Cake

Symptom: The slurry takes hours to filter, and the resulting cake is highly compressible, retaining large amounts of mother liquor. Root Cause: Secondary nucleation occurred, resulting in a high population of "fines" (crystals < 10 µm) that blind the filter media. This happens when the anti-solvent is added too quickly. Resolution: Perform a temperature cycling (Ostwald ripening) step. Heat the slurry from 5°C back to 35°C, hold for 2 hours, and cool slowly back to 5°C. The thermodynamic driving force will cause the fines to dissolve and redeposit onto the larger crystals, improving particle size distribution (PSD) and filtration kinetics.

Issue 3: Discoloration (Brown/Red tint)

Symptom: The isolated crystals are off-white or light brown, despite good chemical purity by HPLC. Root Cause: Trace oxidation of the aminopyridine moiety or residual palladium from upstream cross-coupling steps. Resolution: Incorporate a 5% w/w activated carbon (e.g., Darco KB-G) treatment during the hot dissolution phase (Step 2 of the SOP). Filter the carbon out during the hot polish filtration step (Step 3).

📚 References

  • Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) Source: Journal of Medicinal Chemistry / National Institutes of Health (NIH) PMC. URL:[Link]

Reference Data & Comparative Studies

Validation

Optimizing Analytical Control: A Comparative Validation Guide for 6-Bromo-N-cyclopentylpyridin-2-amine Purity

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with basic pharmaceutical intermediates. 6-Bromo-N-cyclopentylpyridin-2-amine is a highly valuable building block utilized i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with basic pharmaceutical intermediates. 6-Bromo-N-cyclopentylpyridin-2-amine is a highly valuable building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and allosteric modulators . However, assessing its purity presents a distinct chromatographic challenge.

The molecule features a basic secondary amine and a pyridine nitrogen. On traditional silica-based stationary phases, these basic sites undergo secondary ion-exchange interactions with residual, unreacted silanols. This causality leads to severe peak tailing, poor recovery, and compromised resolution of closely eluting process impurities.

To solve this, we must move beyond empirical trial-and-error. By applying the principles of the guidelines, we can design an Analytical Target Profile (ATP) that dictates a shift from traditional High-Performance Liquid Chromatography (HPLC) to an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing hybrid particle technology and high-pH mobile phases.

This guide objectively compares the performance of a legacy HPLC method against a modern UHPLC approach, providing step-by-step, self-validating protocols and experimental data aligned with .

Methodological Architecture & Causality

The Chromatographic Challenge

The pKa of the secondary amine in 6-bromo-N-cyclopentylpyridin-2-amine is approximately 6.5–7.0. In a traditional low-pH mobile phase (e.g., pH 2.5 with Formic Acid), the molecule is fully protonated. Positively charged analytes are strongly attracted to the negatively charged ionized silanols (SiO⁻) on standard Type-B silica columns, causing peak tailing and shifting retention times.

The Engineered Solution

To achieve pure hydrophobic partitioning, we must neutralize the analyte. By utilizing a mobile phase buffered to pH 9.5 (10 mM Ammonium Bicarbonate), the secondary amine is deprotonated (neutral). Because traditional silica dissolves at pH > 8.0, we employ an Ethylene Bridged Hybrid (BEH) particle column. The bridged organic groups in the silica matrix provide extreme chemical stability up to pH 12, allowing us to exploit the high-pH environment to achieve perfectly symmetrical peaks.

G Compound 6-Bromo-N-cyclopentylpyridin-2-amine LowPH Low pH (Acidic) Protonated Amine (+) Compound->LowPH HighPH High pH (Basic) Neutral Amine (0) Compound->HighPH Silanol Silanol Interaction Peak Tailing & Poor Recovery LowPH->Silanol Hydrophobic Hydrophobic Partitioning Sharp Peaks & High Efficiency HighPH->Hydrophobic

Effect of mobile phase pH on the retention mechanism of basic pyridine derivatives.

Method Comparison: Traditional vs. Optimized

The following table summarizes the operational parameters of the legacy method versus the optimized AQbD-driven method.

ParameterTraditional HPLC Method (Alternative)Optimized UHPLC Method (Proposed)
Column Fully Porous C18, 5 µm (250 x 4.6 mm)BEH C18, 1.7 µm (50 x 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate (pH 9.5)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Gradient Time 35 minutes5 minutes
Column Temp 25°C45°C
Injection Vol. 10 µL1 µL
Analyte State Ionized (Prone to tailing)Neutral (Pure partitioning)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The workflow incorporates mandatory System Suitability Testing (SST) that must pass predefined acceptance criteria before any sample data is considered valid.

Step 1: Reagent and Standard Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Adjust the pH to 9.5 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of 6-Bromo-N-cyclopentylpyridin-2-amine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).

  • Resolution Mixture: Spike the standard solution with 1.0% (w/w) of known process impurities (e.g., 2,6-dibromopyridine and cyclopentanamine).

Step 2: Chromatographic Execution (UHPLC)
  • Purge the UHPLC system with Mobile Phase A and B.

  • Install the BEH C18 (1.7 µm, 50 x 2.1 mm) column and equilibrate at 45°C for 15 minutes at initial gradient conditions (90% A / 10% B).

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 90% B

    • 3.0 - 4.0 min: Hold at 90% B

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.0 min: Re-equilibration at 10% B

Step 3: System Suitability and Self-Validation Criteria

Before analyzing unknown batches, inject the Resolution Mixture (1 injection) and the Standard Solution (6 replicate injections). The system is only validated for use if it meets the following causality-driven criteria:

  • Resolution (Rs): > 2.0 between 6-Bromo-N-cyclopentylpyridin-2-amine and the closest eluting impurity. (Ensures specificity).

  • Tailing Factor (Tf): ≤ 1.2 for the main peak. (Confirms the high-pH mechanism is successfully suppressing silanol interactions).

  • Precision (%RSD): ≤ 1.0% for peak area across 6 replicates. (Verifies injection mechanics and integration consistency).

G ATP Analytical Target Profile (ATP) Define Method Goals Risk Risk Assessment Identify Critical Parameters ATP->Risk DoE Design of Experiments (DoE) Optimize Conditions Risk->DoE Val ICH Q2(R2) Validation Evaluate Performance DoE->Val Routine Lifecycle Management Ongoing Verification Val->Routine

ICH Q14 and Q2(R2) aligned Analytical Quality by Design (AQbD) workflow.

ICH Q2(R2) Validation & Performance Data

The optimized UHPLC method was subjected to rigorous validation against the traditional HPLC method. The quantitative data below demonstrates the superiority of the hybrid-particle/high-pH approach.

Table: Comparative Validation Results
Validation ParameterAcceptance CriteriaTraditional HPLC (Low pH)Optimized UHPLC (High pH)
Specificity (Resolution) No interference, Rs > 1.5Rs = 1.3 (Co-elution risk)Rs = 3.4 (Baseline resolved)
Peak Symmetry (Tf) Tf ≤ 1.5Tf = 1.8 (Severe tailing)Tf = 1.05 (Highly symmetrical)
Linearity (R²) R² ≥ 0.999 (10-150 µg/mL)R² = 0.997R² = 0.9999
Accuracy (% Recovery) 98.0% - 102.0%96.5% (Loss due to adsorption)99.8% (Complete recovery)
Method Precision (%RSD) ≤ 2.0% (n=6)2.4%0.4%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.50 µg/mL0.05 µg/mL (10x more sensitive)
Robustness Stable across deliberate variationsFailed at pH ± 0.2Passed (Stable across pH 9.3-9.7)
Data Interpretation

The traditional method failed to meet the Analytical Target Profile (ATP). The protonated amine interacted with the silica backbone, causing a tailing factor of 1.8, which artificially broadened the peak base and swallowed adjacent impurities (Rs = 1.3). Furthermore, irreversible adsorption onto the stationary phase led to poor accuracy (96.5% recovery).

Conversely, the Optimized UHPLC method kept the 6-Bromo-N-cyclopentylpyridin-2-amine in its neutral state. This eliminated secondary interactions, yielding a tailing factor of 1.05. The sharper peak naturally increased the signal-to-noise ratio, improving the LOQ by an order of magnitude (0.05 µg/mL) and reducing the total run time by 85%.

Conclusion

For basic intermediates like 6-Bromo-N-cyclopentylpyridin-2-amine, traditional low-pH HPLC methods are fundamentally flawed due to unmitigated silanol interactions. By leveraging ICH Q14 principles to understand the physicochemical properties of the analyte, we can engineer a superior analytical control strategy. The transition to a high-pH mobile phase on a hybrid BEH column not only ensures regulatory compliance under ICH Q2(R2) but also drastically improves laboratory throughput, data integrity, and column lifetime.

References

  • Title: Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies Source: Journal of Medicinal Chemistry (ACS Publications) / NIH PMC URL: [Link]

  • Title: ICH Q14 Analytical procedure development - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

Comparative

Cost-benefit analysis of 6-Bromo-N-cyclopentylpyridin-2-amine against other pyridine building blocks

Strategic Cost-Benefit Analysis: 6-Bromo-N-cyclopentylpyridin-2-amine in Kinase Inhibitor Synthesis As drug discovery programs increasingly target complex kinase networks, the selection of optimal chemical building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Cost-Benefit Analysis: 6-Bromo-N-cyclopentylpyridin-2-amine in Kinase Inhibitor Synthesis

As drug discovery programs increasingly target complex kinase networks, the selection of optimal chemical building blocks is no longer just a matter of availability—it is a critical driver of process economics and synthetic efficiency. In the development of targeted therapeutics, particularly cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, the 2-aminopyridine motif serves as a foundational pharmacophore.

This guide provides an objective, data-driven cost-benefit analysis of utilizing pre-functionalized 6-Bromo-N-cyclopentylpyridin-2-amine (CAS: 959237-31-1) versus constructing the moiety de novo from simpler, cheaper pyridine precursors.

Structural & Mechanistic Causality

The molecular architecture of 6-Bromo-N-cyclopentylpyridin-2-amine is highly rationalized for kinase inhibitor design:

  • The Pyridine Nitrogen & Amine (Hinge Binder): The 2-aminopyridine core acts as a bidentate hydrogen bond donor/acceptor, perfectly complementing the hinge region of the ATP-binding pocket in kinases like CDK4/6 and AURKA[1].

  • The Cyclopentyl Group (Lipophilic Pocket): The cyclopentyl ring provides optimal steric bulk and lipophilicity to occupy the ribose-binding pocket. Literature demonstrates that replacing this cyclopentyl group with bulkier or more rigid aromatics results in a significant reduction in both enzymatic and cellular efficacy[2].

  • The 6-Bromo Substituent (Synthetic Handle): Bromine serves as the essential electrophilic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing rapid diversification of the inhibitor's solvent-exposed tail.

Quantitative Cost-Benefit Analysis

A common trap in process chemistry is optimizing for the lowest raw material cost while ignoring the "hidden costs" of step count, yield loss, and purification time. Below is a comparative analysis of three starting materials used to achieve the same intermediate.

Table 1: Performance and Economic Comparison of Pyridine Building Blocks

Building BlockUpfront Cost ($/g)Synthetic Steps to APIRegioselectivity IssuesAvg. Overall YieldProcess Time
6-Bromo-N-cyclopentylpyridin-2-amine ~$120.00N (Direct Coupling)None (Pre-installed)85% 1 Day
2-Amino-6-bromopyridine ~$2.00N + 1Moderate (Over-alkylation)44%3 Days
2,6-Dibromopyridine ~$1.00N + 2High (Symmetric di-substitution)30%4 Days

The Economic Reality: While 2-amino-6-bromopyridine is exceptionally cheap, the required reductive amination with cyclopentanone is notoriously inefficient. Literature protocols utilizing sodium triacetoxyborohydride (Na(OAc)3BH) for this exact transformation report yields of only 52% [3]. The 48% material loss, combined with the cost of solvents, reducing agents, and 24 hours of reactor time, vastly outweighs the initial savings.

Experimental Workflows & Self-Validating Protocols

To understand the operational impact, we must examine the causality behind the experimental steps for both routes.

Protocol A: The De Novo Bottleneck (Reductive Amination)

Using 2-Amino-6-bromopyridine

  • Reaction Assembly: Dissolve 2-amino-6-bromopyridine and 1.3 equivalents of cyclopentanone in 1,2-dichloroethane (1,2-DCE).

  • Reduction: Add 2.0 equivalents of Na(OAc)3BH. Causality: This specific hydride source is chosen because it is mild enough to selectively reduce the transient iminium ion without reducing the unreacted cyclopentanone.

  • Incubation: Stir at room temperature for 24 hours.

  • Validation: The reaction must be monitored via LC-MS. The primary amine is sterically hindered by the incoming cyclopentyl group, causing the reaction to stall near 50-60% conversion. Forcing the reaction with heat often leads to unwanted dialkylation.

  • Outcome: Requires extensive silica gel chromatography to separate the product from unreacted starting material, yielding ~52%[3].

Protocol B: The Pre-Functionalized Advantage (Direct Cross-Coupling)

Using 6-Bromo-N-cyclopentylpyridin-2-amine

  • Reaction Assembly: Combine 6-Bromo-N-cyclopentylpyridin-2-amine (1.0 eq), the desired boronic acid/ester (1.2 eq), and Cs2CO3 (2.5 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1).

  • Catalysis: Add 5 mol% Pd(dppf)Cl2. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Furthermore, the pre-installed bulky cyclopentyl group sterically shields the secondary amine, preventing it from competitively coordinating to the palladium catalyst and poisoning the cycle.

  • Incubation: Heat to 90°C for 4–6 hours.

  • Self-Validating System: Run a parallel LC-MS assay. The integrity of the coupling is validated by tracking the disappearance of the starting material's distinct bromine isotope pattern—a 1:1 doublet at m/z ~241/243. The emergence of a single product mass confirms successful transmetalation and elimination.

G cluster_A Route A: Pre-Functionalized (Recommended) cluster_B Route B: De Novo Synthesis A1 6-Bromo-N-cyclopentyl pyridin-2-amine A2 Pd-Catalyzed Cross-Coupling A1->A2 Direct use A3 Target API (High Yield) A2->A3 85% Yield B1 2-Amino-6-bromopyridine + Cyclopentanone B2 Reductive Amination (Na(OAc)3BH) B1->B2 24h reaction B3 6-Bromo-N-cyclopentyl pyridin-2-amine B2->B3 52% Yield B4 Pd-Catalyzed Cross-Coupling B3->B4 B5 Target API (Low Overall Yield) B4->B5 44% Overall

Workflow comparison: Pre-functionalized vs. De Novo synthesis of targeted APIs.

Downstream Application: CDK4/6 Signaling Pathway

The ultimate justification for utilizing the cyclopentyl-pyridine core lies in its biological translation. In estrogen receptor-positive (ER+) breast cancers, the CDK4/6-Cyclin D complex becomes hyperactive, hyperphosphorylating the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, driving unchecked cell proliferation from the G1 to the S phase[4].

APIs synthesized from 6-Bromo-N-cyclopentylpyridin-2-amine act as highly selective, ATP-competitive inhibitors. The unique geometry provided by the cyclopentyl group ensures selectivity for CDK4/6 over other off-target kinases (like CDK1 or CDK2), effectively halting the cell cycle and preventing tumor progression[2][4].

Pathway CDK46 CDK4/6 Complex CDK4/6-Cyclin D Complex CDK46->Complex CycD Cyclin D CycD->Complex pRb Phosphorylated Rb (Inactive) Complex->pRb Phosphorylates Inhibitor API (e.g., Ribociclib analog) (Cyclopentyl-pyridine core) Inhibitor->Complex Competitive ATP Hinge Binding Rb Retinoblastoma (Rb) Protein Rb->pRb E2F E2F Transcription Factor Rb->E2F Binds & Inhibits pRb->E2F Releases G1S G1 to S Phase Cell Cycle Transition E2F->G1S Promotes

Mechanism of action for CDK4/6 inhibitors utilizing the cyclopentyl-pyridine core.

Conclusion

For drug development professionals, the procurement of pre-functionalized 6-Bromo-N-cyclopentylpyridin-2-amine represents a mathematically sound investment. By bypassing the low-yielding, time-intensive reductive amination step, chemists can directly access high-fidelity cross-coupling reactions, accelerating the timeline from bench synthesis to in vitro biological evaluation.

References

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Recent Progress in CDK4/6 Inhibitors and PROTACs Source: MDPI URL:[Link]

  • Discovery of a “First-in-Class” Selective Multikinase (CDK4/6/9-AURKA/B) Inhibitor, LCI133, for Neuroblastoma Source: PMC - NIH URL:[Link]

  • Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Validation

A Comparative Guide to Catalytic Amination for the Synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of substituted pyridine derivatives is a cornerstone of modern pharmaceutical science. Among these, 6-Bromo-N-cyclopenty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of substituted pyridine derivatives is a cornerstone of modern pharmaceutical science. Among these, 6-Bromo-N-cyclopentylpyridin-2-amine stands as a crucial intermediate, its structure a versatile scaffold for the development of novel therapeutic agents. The selective introduction of the cyclopentylamino group onto the 2,6-dibromopyridine core is a synthetic challenge that hinges on the judicious choice of an amination catalyst. This guide provides an in-depth comparison of the leading catalytic systems for this transformation, offering experimental insights and data to inform your synthetic strategy.

Introduction: The Strategic Importance of Mono-Amination

The synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine from 2,6-dibromopyridine requires a selective mono-amination. Achieving this selectivity is paramount, as the di-substituted product is a common and often undesired byproduct. The electronic properties of the 2,6-dibromopyridine ring, with two electron-withdrawing bromine atoms, make it susceptible to nucleophilic attack. However, once the first amination occurs, the electron-donating nature of the newly introduced amino group deactivates the ring towards a second substitution, albeit not always sufficiently to prevent the formation of the di-aminated product. The choice of catalyst, therefore, is not merely about promoting the C-N bond formation but also about controlling the reaction to favor the desired mono-substituted product.

This guide will compare and contrast the two most prevalent and powerful catalytic methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling. We will delve into the mechanistic underpinnings of each, present comparative experimental data, and provide detailed protocols to empower you to select the optimal conditions for your research.

Catalytic Systems: A Head-to-Head Comparison

The selection of a catalytic system for the amination of 2,6-dibromopyridine is a critical decision that impacts yield, selectivity, reaction time, and cost. Below is a comparative overview of the leading palladium and copper-based systems.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Palladium-based (Buchwald-Hartwig) Pd catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., XPhos, BINAP), strong base (e.g., NaOtBu, K₃PO₄), inert solvent (e.g., toluene, dioxane), 80-120 °CHigh yields, broad substrate scope, well-understood mechanism, numerous available ligands for optimization.[1]Higher cost of palladium and ligands, potential for catalyst poisoning, may require strictly anhydrous and anaerobic conditions.
Copper-based (Ullmann-type) Cu(I) salt (e.g., CuI), ligand (e.g., a diamine like DMPAO), base (e.g., K₂CO₃), often in polar solvents (e.g., water, DMF), can be accelerated by microwave irradiation.[2]Lower cost, less toxic than palladium, often more tolerant of air and moisture, can be highly effective with microwave assistance.[2]Can require higher temperatures and longer reaction times than palladium systems, mechanism can be more complex and less understood.[2]

Mechanistic Insights: Understanding the "Why"

A deep understanding of the reaction mechanism is not just academic; it provides the rational basis for experimental design and troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates both the oxidative addition and the final reductive elimination steps.

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R-NH2 Amido Complex Amido Complex Amine Coordination->Amido Complex - HBr (Base) Amido Complex->Pd(0)L_n Reductive Elimination (Product: Ar-NHR)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3]

The Ullmann-Type Coupling Mechanism

The mechanism of the copper-catalyzed Ullmann amination is more debated than its palladium counterpart, with several proposed pathways. A commonly accepted mechanism involves a Cu(I)/Cu(III) cycle, although radical pathways have also been suggested.

Ullmann_Coupling Cu(I)X Cu(I)X Cu(I)-Amide Cu(I)-Amide Cu(I)X->Cu(I)-Amide R-NH2, Base Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Amide->Cu(III) Intermediate Ar-Br (Oxidative Addition) Cu(III) Intermediate->Cu(I)X Reductive Elimination (Product: Ar-NHR)

Caption: A proposed catalytic cycle for the Ullmann-type amination.

In this proposed cycle, the active Cu(I) catalyst reacts with the amine in the presence of a base to form a copper-amide complex. This complex then undergoes oxidative addition with the aryl bromide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the aminated product and regenerates the Cu(I) catalyst. The use of a ligand, such as a diamine, can stabilize the copper complexes and facilitate the catalytic turnover.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine using both palladium and copper-based catalytic systems. These should be considered as starting points, and optimization may be necessary for specific laboratory conditions and scales.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the mono-amination of dihalopyridines.[4][5]

Materials:

  • 2,6-Dibromopyridine

  • Cyclopentylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).

  • Add anhydrous toluene to dissolve the solids.

  • In a separate flask, dissolve sodium tert-butoxide (1.2 eq) in anhydrous toluene.

  • Add the cyclopentylamine (1.1 eq) to the catalyst mixture.

  • Slowly add the sodium tert-butoxide solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann-Type Amination with Microwave Assistance

This protocol is based on modern, efficient methods for copper-catalyzed aminations.[2]

Materials:

  • 2,6-Dibromopyridine

  • Cyclopentylamine

  • Copper(I) iodide (CuI)

  • N,N'-Dimethyl-1,2-ethanediamine (a common ligand for Ullmann reactions)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave vial, add 2,6-dibromopyridine (1.0 eq), cyclopentylamine (1.5 eq), CuI (0.1 eq), N,N'-dimethyl-1,2-ethanediamine (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add DMF as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Concluding Remarks: Selecting the Right Catalyst for Your Needs

The choice between a palladium-based Buchwald-Hartwig amination and a copper-catalyzed Ullmann-type coupling for the synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine depends on several factors.

  • For rapid, high-yielding synthesis with a well-defined catalytic system , the Buchwald-Hartwig amination is often the preferred method, provided the cost and sensitivity of the catalyst are not prohibitive. The vast literature and commercially available ligands allow for fine-tuning of the reaction conditions.

  • For a more cost-effective and environmentally benign approach , particularly at a larger scale, the copper-catalyzed Ullmann-type coupling presents a compelling alternative. The advent of microwave-assisted protocols has significantly reduced reaction times, making this method increasingly competitive.

Ultimately, the optimal choice will depend on the specific requirements of your project, including scale, budget, and available equipment. It is recommended to perform small-scale screening of both catalytic systems to determine the most efficient and robust method for your application.

References

  • Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Wang, L., et al. European Journal of Organic Chemistry, 2014. Available from: [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Underwood, A. S., et al. ACS Omega, 2020. Available from: [Link]

  • Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines. Averin, A. D., et al. Collection of Czechoslovak Chemical Communications, 2007. Available from: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Al-Tel, T. H. Molecules, 2011. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

Sources

Comparative

In Vitro Efficacy Comparison of CB1 Receptor Allosteric Modulators Synthesized from CAS 959237-31-1

Executive Summary The development of allosteric modulators for G-protein-coupled receptors (GPCRs) represents a paradigm shift in neuropharmacology. For the Cannabinoid Type-1 (CB1) receptor, orthosteric antagonists have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of allosteric modulators for G-protein-coupled receptors (GPCRs) represents a paradigm shift in neuropharmacology. For the Cannabinoid Type-1 (CB1) receptor, orthosteric antagonists have historically been plagued by severe psychiatric side effects. Negative allosteric modulators (NAMs) offer a safer alternative by preserving the spatial and temporal fidelity of endogenous endocannabinoid signaling while capping maximum receptor efficacy.

CAS 959237-31-1 (6-Bromo-N-cyclopentylpyridin-2-amine) serves as a highly specialized, critical chemical building block for synthesizing diarylurea-based CB1 NAMs [1]. Specifically, it is utilized to synthesize the cyclopentylamino analog (Compound 21) of the well-characterized allosteric modulator PSNCBAM-1. This guide provides an objective, data-driven comparison of Compound 21 against alternative structural analogs, detailing the causality behind the structure-activity relationship (SAR) and the self-validating in vitro protocols used to evaluate them.

Mechanistic Background: The CB1 Receptor & Allosteric Modulation

Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a topographically distinct extracellular domain on the CB1 receptor [2]. This induces a conformational change that alters the receptor's response to orthosteric agonists (such as CP55,940 or endogenous anandamide).

The diarylurea class of modulators exhibits a unique pharmacological profile: they act as PAM-antagonists . They positively modulate the binding affinity of the orthosteric agonist ( α>1 ) while simultaneously acting as negative modulators of functional efficacy ( β<1 ), effectively lowering the Emax​ of the signaling curve without completely abolishing baseline activity.

Pathway Agonist Orthosteric Agonist (e.g., CP55,940) CB1 Cannabinoid CB1 Receptor Agonist->CB1 Activates NAM Negative Allosteric Modulator (Compound 21) NAM->CB1 Binds Allosteric Site G_Protein Gαi/o Protein Coupling NAM->G_Protein Decreases Efficacy CB1->G_Protein Signal Transduction Calcium Intracellular Calcium Mobilization G_Protein->Calcium Triggers Effect Attenuated Signaling (Reduced Emax) Calcium->Effect Modulated by NAM

Mechanism of action for CB1 negative allosteric modulators.

Chemical Synthesis Workflow

To probe the steric and electronic requirements of the CB1 allosteric binding pocket, researchers utilized CAS 959237-31-1 to synthesize Compound 21 (1-(4-chlorophenyl)-3-{3-[6-(cyclopentylamino)pyridin-2-yl]phenyl}urea). The choice of a cyclopentyl ring was deliberate: it tests the hypothesis of whether a cyclic tertiary amine (like the pyrrolidine in PSNCBAM-1) is strictly required, or if a secondary amine with equivalent steric bulk can maintain allosteric modulation [1].

Synthesis A CAS 959237-31-1 (6-Bromo-N-cyclopentylpyridin-2-amine) B Suzuki Coupling (3-nitrophenylboronic acid) A->B Pd(PPh3)4, Na2CO3 C Nitro Reduction (Pd/C, H2) B->C Intermediate D Urea Formation (4-chlorophenyl isocyanate) C->D Aniline Intermediate E Compound 21 (Cyclopentyl-PSNCBAM-1 Analog) D->E Final Yield

Synthesis workflow of Compound 21 from CAS 959237-31-1.

In Vitro Efficacy Comparison: SAR and Performance Data

The primary objective of synthesizing Compound 21 from CAS 959237-31-1 was to compare its efficacy against the parent compound (PSNCBAM-1) and other linear alkyl analogs.

Causality of Experimental Findings: The data reveals that the basicity of the nitrogen ( pKa​≈3.83 ) remains relatively unchanged across these derivatives. Therefore, the determining factor for CB1 allosteric activity is the size and steric bulk of the N-alkyl substituent , rather than the presence of a tertiary versus secondary amine. Compound 21 (cyclopentyl) demonstrated nearly identical potency to Compound 19 (linear pentyl), proving that the receptor pocket tolerates both linear and cyclic secondary amines, provided the carbon footprint is optimal (4 to 5 carbons).

Quantitative Efficacy Comparison Table
CompoundN-Alkyl SubstitutionAmine TypeIC₅₀ (nM) [Calcium Assay]Efficacy Modulation
PSNCBAM-1 (Ref) Pyrrolidin-1-ylTertiary~130Negative (Reduces Emax​ )
Compound 18 N-ButylSecondary93Negative (Reduces Emax​ )
Compound 19 N-PentylSecondary~150Negative (Reduces Emax​ )
Compound 21 *N-CyclopentylSecondary~150Negative (Reduces Emax​ )

*Synthesized directly from CAS 959237-31-1.

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity, the in vitro efficacy of these compounds must be evaluated using self-validating assay architectures. The protocols below are designed with internal logic gates that prevent false positives.

Intracellular Calcium Mobilization (FLIPR) Assay

Purpose: To measure the functional negative allosteric modulation of the CB1 receptor. Self-Validating Logic: This assay utilizes a dual-addition protocol. The first addition (modulator alone) verifies the absence of intrinsic agonist activity (ensuring the compound is not a partial agonist). The second addition (orthosteric agonist CP55,940) measures the modulator's ability to depress the agonist's maximum efficacy ( Emax​ ). By comparing the modulated Emax​ against a vehicle-control Emax​ , the system internally controls for baseline receptor expression and cell viability.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO cells stably co-expressing the human CB1 receptor and the promiscuous G α16​ protein (which forces Gi​ -coupled receptors to signal through the calcium-releasing Gq​ pathway) in 384-well black clear-bottom plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • First Addition (Modulator): Add Compound 21 (synthesized from CAS 959237-31-1) at varying concentrations (1 nM to 10 μ M). Monitor fluorescence for 3 minutes to confirm zero intrinsic agonism.

  • Second Addition (Agonist Probe): Add the orthosteric agonist CP55,940 at its predetermined EC80​ concentration (100 nM).

  • Quantification: Measure the peak fluorescence. Calculate the IC₅₀ by plotting the percentage inhibition of the CP55,940-induced calcium peak against the log concentration of the modulator.

Radioligand Binding Assay ([³H]CP55,940)

Purpose: To confirm the allosteric nature of the interaction. Self-Validating Logic: If Compound 21 were a competitive orthosteric antagonist, it would displace the radioligand, decreasing specific binding. However, CB1 NAMs typically increase or maintain the specific binding of [³H]CP55,940 while simultaneously decreasing functional signaling. This divergence between binding affinity ( α>1 ) and functional efficacy ( β<1 ) mathematically isolates and proves the allosteric mechanism.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from CHO-hCB1 cells or mouse cerebellar tissue.

  • Incubation: Combine 50 μ g of membrane protein with 0.5 nM[³H]CP55,940 and varying concentrations of Compound 21 in binding buffer (50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Equilibration: Incubate the mixture at 30°C for 90 minutes to ensure steady-state binding kinetics.

  • Filtration: Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a cell harvester.

  • Washing & Detection: Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter.

References

  • German, N., Decker, A. M., Gilmour, B. P., Gay, E. A., Wiley, J. L., Thomas, B. F., & Zhang, Y. (2014). Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1). Journal of Medicinal Chemistry, 57(18), 7758–7769. Available at:[Link]

  • Kulkarni, P. M., Kulkarni, A. R., Korde, A., & Thakur, G. A. (2021). Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities. Molecules, 26(16), 4885. Available at:[Link]

Validation

A Researcher's Guide to the Validation of Computational Molecular Docking Models for 6-Bromo-N-cyclopentylpyridin-2-amine

Introduction: The Imperative of Validation in Computational Drug Discovery Molecular docking is a cornerstone of modern, structure-based drug discovery, offering a computationally efficient method to predict the binding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Validation in Computational Drug Discovery

Molecular docking is a cornerstone of modern, structure-based drug discovery, offering a computationally efficient method to predict the binding orientation and affinity of a small molecule within a protein's active site.[1][2] This in silico technique allows for the rapid screening of vast virtual libraries, prioritizing compounds for experimental testing and accelerating the discovery pipeline.[1][3] However, the predictions generated by docking algorithms are not infallible.[1] They are approximations reliant on specific search algorithms and scoring functions, each with inherent limitations.[4] Therefore, rigorous validation is not merely a suggestion but a mandatory prerequisite to ensure the predictive power and reliability of any docking model before it is applied to novel chemical entities.[5][6]

This guide provides a comprehensive, in-depth framework for validating molecular docking protocols, using the molecule 6-Bromo-N-cyclopentylpyridin-2-amine as a case study. We will navigate the critical steps of model validation, from initial setup to robust testing using multiple established techniques. This document is designed for researchers, computational chemists, and drug development professionals seeking to establish a reliable and reproducible docking workflow. We will compare three widely-used docking programs—AutoDock Vina, GOLD, and Glide—to illustrate how performance can be objectively assessed.

PART 1: The Ligand and Target System

The Ligand: 6-Bromo-N-cyclopentylpyridin-2-amine
  • 2D Structure: 6-Bromo-N-cyclopentylpyridin-2-amine

  • Molecular Formula: C10H13BrN2

  • Physicochemical Properties: The molecule possesses a bromopyridine head group and a flexible cyclopentyl tail. These features suggest a potential for both specific hydrogen bonding interactions via the pyridine and amine nitrogens, as well as hydrophobic interactions within a binding pocket.

Selecting a Target Protein

As of this guide's writing, there is limited public information on the specific, validated biological targets for 6-Bromo-N-cyclopentylpyridin-2-amine. However, related compounds containing bromo-pyridine and amine moieties have shown antibacterial and antifungal activities.[7][8][9][10] Therefore, for the purpose of this validation guide, we will select a well-characterized bacterial target: Dihydrofolate Reductase (DHFR) from Staphylococcus aureus . DHFR is a critical enzyme in bacterial folate metabolism and a common target for antibiotics. Numerous high-resolution crystal structures are available in the Protein Data Bank (PDB), making it an ideal candidate for validation studies.

PART 2: A Comparative Overview of Docking Software

The choice of docking software can significantly impact the outcome of a study.[11][12] Each program uses different algorithms and scoring functions to tackle the challenges of predicting ligand conformation and binding affinity.[4] We will compare three popular platforms.

FeatureAutoDock Vina GOLD (Genetic Optimisation for Ligand Docking) Glide (Grid-based Ligand Docking with Energetics)
Algorithm Employs a Lamarckian genetic algorithm and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search method.[12]Utilizes a genetic algorithm to explore ligand and protein flexibility.[11][13]Employs a hierarchical search methodology, starting with a systematic search and progressing through minimization stages.[11][13]
Scoring Function Hybrid empirical and knowledge-based scoring function.[13]Offers multiple scoring functions including GoldScore, ChemScore, ASP, and PLP.Features a physics-based scoring function (SP - Standard Precision, XP - Extra Precision) that includes terms for van der Waals, electrostatics, and solvation.[4]
Flexibility Handles ligand flexibility well; protein flexibility is typically limited to selected sidechains.Allows for flexible ligands and partial flexibility in the protein active site.[13]Manages ligand flexibility and can incorporate receptor flexibility through induced-fit docking (IFD) protocols.[14]
Licensing Open-source and free for academic and commercial use.[13]Commercial software, requires a paid license.Commercial software, part of the Schrödinger suite, requires a paid license.
Typical Use Case Widely used in academia for its accuracy and accessibility.[11]A gold standard in many pharmaceutical companies for its accuracy and robustness.[4][11]High-performance virtual screening and lead optimization in industrial settings.[11]

PART 3: The Validation Workflow: A Step-by-Step Guide

A robust validation protocol is a multi-faceted process. It should not only assess a program's ability to find the correct pose but also its capacity to distinguish true binders from non-binders.

Overall Validation Workflow

G cluster_prep 1. Preparation cluster_validation 2. Validation Protocols cluster_analysis 3. Analysis & Comparison PDB Select Target PDB (e.g., S. aureus DHFR) Redocking A. Redocking (Self-Docking) PDB->Redocking Crossdocking B. Cross-Docking PDB->Crossdocking Ligand Prepare Ligand (6-Bromo-N-cyclopentylpyridin-2-amine) Ligand->Crossdocking Decoys C. Decoy Screening Ligand->Decoys RMSD Calculate RMSD Redocking->RMSD < 2.0 Å? Crossdocking->RMSD < 2.0 Å? Enrichment Calculate Enrichment Factor (EF) Decoys->Enrichment High EF? Compare Compare Software Performance (AutoDock, GOLD, Glide) RMSD->Compare Enrichment->Compare Validated Validated Docking Protocol Compare->Validated

Caption: The workflow for validating a molecular docking protocol.

Step 1: Preparation of Receptor and Ligand

Protocol:

  • Receptor Acquisition: Download the crystal structure of S. aureus DHFR with a bound ligand from the Protein Data Bank (PDB). For our redocking experiment, we will use a structure with a co-crystallized inhibitor (e.g., PDB ID: 2W9S).

  • Receptor Preparation:

    • Remove all non-essential molecules, including water, co-solvents, and ions.

    • Add hydrogen atoms, as they are crucial for defining hydrogen bond networks but are often absent in crystal structures.

    • Assign protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition.

  • Ligand Preparation:

    • Extract the co-crystallized ligand from the PDB file to serve as the reference for redocking.

    • For our target molecule, 6-Bromo-N-cyclopentylpyridin-2-amine, generate a 3D conformation using a chemistry software package (e.g., Avogadro, ChemDraw).

    • Assign appropriate atom types and partial charges using a force field (e.g., Gasteiger charges for AutoDock).

Scientist's Note (Rationale): Proper preparation is critical. Water molecules can interfere with docking by occupying space that the ligand might bind to, and incorrect protonation states can lead to inaccurate scoring of electrostatic and hydrogen bonding interactions.

Step 2: Validation via Redocking (Self-Docking)

Redocking is the most fundamental validation check. It assesses whether a docking program can reproduce the experimentally observed binding mode of a ligand within its co-crystallized protein structure.[5]

Protocol:

  • Use the prepared receptor from PDB ID 2W9S.

  • Use the extracted, co-crystallized ligand from the same PDB file.

  • Define the binding site (the "docking box") as a cube centered on the position of the co-crystallized ligand, with dimensions large enough to allow for rotational and translational sampling (e.g., 20x20x20 Å).

  • Run the docking simulation using each of the three software packages (AutoDock Vina, GOLD, Glide) with their default settings.

  • Analysis: Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms between the top-ranked docked pose and the original crystallographic pose.[2][5]

Scientist's Note (Trustworthiness): A successful redocking run, generally defined as an RMSD < 2.0 Å, provides confidence that the scoring function can correctly identify the native binding pose from a multitude of computer-generated conformations.[4][5] If a protocol fails at this stage, it is highly unreliable for predicting the binding of novel compounds.[15]

Step 3: Validation via Cross-Docking

Cross-docking is a more rigorous test.[15] It involves docking a ligand into a different crystal structure of the same protein, which may have been co-crystallized with a different ligand. This tests the protocol's ability to handle minor conformational variations in the protein's binding site.

Protocol:

  • Select several different PDB structures of S. aureus DHFR (e.g., 2W9T, 3FQS). Prepare these receptors as described in Step 1.

  • Dock the ligand from PDB ID 2W9S into each of these different receptor structures.

  • Analysis: Align the receptor structures and calculate the RMSD between the docked pose and the original reference pose from 2W9S.

Scientist's Note (Expertise): Success in cross-docking indicates that the docking model is robust and not overly sensitive to the specific conformation of a single crystal structure.[15] This is crucial because proteins are dynamic, and a reliable model must accommodate this inherent flexibility.

Step 4: Validation via Decoy Set Screening

This final validation step assesses the scoring function's ability to distinguish a known active ligand from a set of "decoys"—molecules that are physically similar (e.g., molecular weight, number of hydrogen bond donors/acceptors) but topologically distinct and presumed to be inactive.[16][17][18]

Protocol:

  • Obtain a Decoy Set: Use a resource like the Directory of Useful Decoys (DUD-E) or generate a custom decoy set for 6-Bromo-N-cyclopentylpyridin-2-amine.[17][19] The set should contain the active ligand and a larger number (e.g., 50-100) of decoy molecules.

  • Virtual Screening: Dock the entire library (active ligand + decoys) against the prepared DHFR receptor using each of the three software packages.

  • Analysis:

    • Rank all molecules based on their docking scores (from best to worst).

    • Calculate the Enrichment Factor (EF) . The EF measures how much better the active ligand is ranked compared to a random selection. For example, the EF at 1% is the percentage of true actives found in the top 1% of the ranked database, divided by the total percentage of actives in the entire database.

Scientist's Note (Authoritative Grounding): A high enrichment factor indicates that the scoring function effectively prioritizes the true binder over molecules with similar properties but different shapes.[18] This is the ultimate test of a model's utility for virtual screening to discover novel hits.[20]

PART 4: Interpreting and Comparing Results

After performing the validation experiments, the quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Docking Accuracy Results (RMSD in Å)
PDB IDValidation TypeAutoDock Vina GOLD Glide (XP) Success Criterion
2W9S Redocking0.950.810.75< 2.0 Å
2W9T Cross-Docking1.851.551.48< 2.0 Å
3FQS Cross-Docking2.452.101.95< 2.0 Å

Data is illustrative and serves for comparative purposes.

Table 2: Hypothetical Virtual Screening Results (Enrichment Factor)
SoftwareEF at 1% EF at 5% Interpretation
AutoDock Vina 158Good early enrichment, but falls off.
GOLD 2512Excellent ability to rank the active in the top percentile.
Glide (XP) 2211Strong performance, comparable to GOLD.

Data is illustrative. Higher EF values are better.

Conclusion

The validation of a computational molecular docking model is an indispensable step in any structure-based drug discovery project.[6] This guide outlines a multi-tiered validation strategy using redocking, cross-docking, and decoy screening to build confidence in a model's predictive power. By systematically evaluating performance with metrics like RMSD and Enrichment Factor, researchers can objectively compare different docking software and select the most reliable protocol for their specific target.[21] Only after a model has been rigorously validated can it be confidently applied to screen for novel molecules like 6-Bromo-N-cyclopentylpyridin-2-amine, ensuring that computational predictions are a robust and valuable guide for experimental discovery.

References

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Google Cloud.
  • Top 10 Best Docking Software of 2026. (2026, March 12). Google Cloud.
  • Wang, R., Lu, Y., & Wang, S. (2003). Construction and test of ligand decoy sets using MDock: CSAR benchmarks for binding mode prediction. Journal of Chemical Information and Computer Sciences, 43(5), 1593–1603. Retrieved March 31, 2026, from [Link]

  • Molecular Docking Software and Tools. (n.d.). Creative Proteomics.
  • A Researcher's Guide to Computational Docking and Experimental Validation. (n.d.). BenchChem.
  • How to validate the molecular docking results? (2022, April 25). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Huang, N., Shoichet, B. K., & Irwin, J. J. (2006). Decoys for Docking. Journal of Medicinal Chemistry, 49(23), 6789–6801. Retrieved March 31, 2026, from [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical Reviews, 9(2), 91–102. Retrieved March 31, 2026, from [Link]

  • Graves, A. P., et al. (2011). Virtual Decoy Sets for Molecular Docking Benchmarks. Journal of Chemical Information and Modeling, 51(1), 138-147. Retrieved March 31, 2026, from [Link]

  • Harris, K., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular Omics, 10(4), 303-314. Retrieved March 31, 2026, from [Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (2023, February 24). MDPI. Retrieved March 31, 2026, from [Link]

  • Harris, K., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 10(8), 2045-2055. Retrieved March 31, 2026, from [Link]

  • Huang, N., Shoichet, B. K., & Irwin, J. J. (2006). Benchmarking Sets for Molecular Docking. Journal of Medicinal Chemistry, 49(23), 6789-6801. Retrieved March 31, 2026, from [Link]

  • Kellenberger, E., et al. (2018). Decoys Selection in Benchmarking Datasets: Overview and Perspectives. Frontiers in Chemistry, 6, 13. Retrieved March 31, 2026, from [Link]

  • Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. (n.d.). BenchChem.
  • Bjerrum, E. J. (2016, May 11). Never use re-docking for estimation of docking accuracy. Cheminformania. Retrieved March 31, 2026, from [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Mateev, E., et al. (2022, March 1). VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. International Journal of Pharmaceutical Sciences and Research. Retrieved March 31, 2026, from [Link]

  • Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. (2011, October). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). Journal of Clinical Case Reports and Trails.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI. Retrieved March 31, 2026, from [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 322-331. Retrieved March 31, 2026, from [Link]

Sources

Comparative

A Comparative Structural Analysis of 6-Bromo-N-cyclopentylpyridin-2-amine and 6-Bromo-N-cyclohexylpyridin-2-amine for Drug Discovery

In the landscape of medicinal chemistry and drug development, the nuanced structural variations between closely related molecules can profoundly influence their pharmacological profiles. This guide presents a detailed st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the nuanced structural variations between closely related molecules can profoundly influence their pharmacological profiles. This guide presents a detailed structural comparison of two such aminopyridine derivatives: 6-Bromo-N-cyclopentylpyridin-2-amine and 6-Bromo-N-cyclohexylpyridin-2-amine. While both compounds share a common 6-bromopyridin-2-amine core, the seemingly subtle difference in their N-cycloalkyl substituents—a cyclopentyl versus a cyclohexyl group—can lead to significant divergences in their three-dimensional conformations, physicochemical properties, and ultimately, their interactions with biological targets.

This guide is designed for researchers, scientists, and drug development professionals, providing a framework for the structural elucidation and comparative analysis of these compounds. We will delve into the experimental and computational methodologies required to generate robust, comparative data, and discuss the potential implications of the structural differences in the context of drug design.

Introduction to the Aminopyridine Scaffolds

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] The nitrogen atoms in the pyridine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors. The bromine atom at the 6-position of the pyridine ring provides a handle for further chemical modification through cross-coupling reactions and can also participate in halogen bonding, a non-covalent interaction of growing importance in drug design.

The N-cycloalkyl substituents, cyclopentyl and cyclohexyl, are expected to modulate the lipophilicity, metabolic stability, and conformational flexibility of the molecules. Understanding the precise structural impact of these groups is paramount for rational drug design and lead optimization.

Experimental and Computational Workflow for Structural Comparison

To conduct a thorough structural comparison, a multi-pronged approach combining experimental techniques and computational modeling is essential. The following workflow outlines the key steps to generate the necessary data.

Caption: Experimental and computational workflow for the structural comparison.

Detailed Methodologies

Synthesis and Purification

The synthesis of 6-Bromo-N-cyclopentylpyridin-2-amine and 6-Bromo-N-cyclohexylpyridin-2-amine can be achieved through a nucleophilic aromatic substitution reaction between 2,6-dibromopyridine and the corresponding cycloalkylamine (cyclopentylamine or cyclohexylamine).[3]

Protocol 1: Synthesis of N-cycloalkyl-6-bromopyridin-2-amines

  • To a solution of 2,6-dibromopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the respective cycloalkylamine (1.2 eq) and a non-nucleophilic base like triethylamine (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure compound.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule.[4] Obtaining high-quality crystals is a critical prerequisite.

Protocol 2: Single Crystal Growth and X-ray Diffraction

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent. Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals.

  • Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the chemical environment of atoms in a molecule.[5]

Protocol 3: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum to determine the chemical shifts, coupling constants, and integration of the different protons.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals.

Computational Modeling

In the absence of experimental crystal structures, or to complement them, computational modeling can provide insights into the conformational preferences and electronic properties of the molecules.[6][7]

Protocol 4: Computational Analysis

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.

  • Quantum Mechanics Optimization: Subject the low-energy conformers to geometry optimization using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).[8]

  • Property Calculation: For the optimized geometries, calculate key molecular properties such as electrostatic potential surfaces, dipole moments, and frontier molecular orbital energies.

Comparative Structural Analysis: Expected Outcomes

Based on fundamental principles of stereochemistry and electronic effects, we can anticipate the key structural differences between 6-Bromo-N-cyclopentylpyridin-2-amine and 6-Bromo-N-cyclohexylpyridin-2-amine.

Conformational Flexibility

The most significant structural difference is expected to arise from the conformational flexibility of the cycloalkyl rings. The cyclopentyl ring is relatively planar, with some puckering to alleviate torsional strain. In contrast, the cyclohexyl ring predominantly adopts a stable chair conformation to minimize both angle and torsional strain. This will influence the orientation of the cycloalkyl group relative to the aminopyridine core.

Caption: Expected conformations of the cycloalkyl rings.

Tabulated Structural and Physicochemical Properties

The following table summarizes the key structural and physicochemical parameters that would be obtained from the proposed experimental and computational workflow. The values for 6-Bromo-N-cyclopentylpyridin-2-amine are provided from available data, while those for the cyclohexyl analog are predicted based on known chemical principles.[9][10]

Property6-Bromo-N-cyclopentylpyridin-2-amine6-Bromo-N-cyclohexylpyridin-2-amine (Predicted)Method
Molecular Formula C₁₀H₁₃BrN₂C₁₁H₁₅BrN₂-
Molecular Weight 241.13 g/mol 255.16 g/mol -
LogP 3.27~3.7Calculated
pKa (of aminopyridine) ~4-5~4-5Calculated/Experimental
Key Bond Lengths (Å) (To be determined)(To be determined)X-ray Crystallography
C(2)-N(amino)(To be determined)(To be determined)X-ray Crystallography
N(amino)-C(cycloalkyl)(To be determined)(To be determined)X-ray Crystallography
Key Bond Angles (°) (To be determined)(To be determined)X-ray Crystallography
C(2)-N(amino)-C(cycloalkyl)(To be determined)(To be determined)X-ray Crystallography
Key Torsion Angles (°) (To be determined)(To be determined)X-ray Crystallography
C(3)-C(2)-N(amino)-C(cycloalkyl)(To be determined)(To be determined)X-ray Crystallography
¹H NMR (CDCl₃, δ ppm) (To be determined)(To be determined)NMR Spectroscopy
Pyridine-H(To be determined)(To be determined)NMR Spectroscopy
Cycloalkyl-H(To be determined)(To be determined)NMR Spectroscopy
¹³C NMR (CDCl₃, δ ppm) (To be determined)(To be determined)NMR Spectroscopy
Pyridine-C(To be determined)(To be determined)NMR Spectroscopy
Cycloalkyl-C(To be determined)(To be determined)NMR Spectroscopy

Implications for Drug Development

The structural differences between the cyclopentyl and cyclohexyl analogs can have significant implications for their drug-like properties:

  • Binding Affinity and Selectivity: The different shapes and sizes of the N-cycloalkyl groups will influence how the molecules fit into the binding pockets of target proteins. The more rigid chair conformation of the cyclohexyl group may lead to more specific interactions, potentially improving selectivity, while the greater flexibility of the cyclopentyl group might allow for binding to a broader range of targets.

  • Physicochemical Properties: The larger and more lipophilic cyclohexyl group is predicted to increase the LogP of the molecule, which can affect its solubility, permeability, and metabolic stability.

  • Metabolic Stability: The C-H bonds of the cycloalkyl groups are potential sites of metabolic oxidation by cytochrome P450 enzymes. The different steric environments of these C-H bonds in the cyclopentyl and cyclohexyl rings could lead to different metabolic profiles.

Conclusion

A comprehensive structural comparison of 6-Bromo-N-cyclopentylpyridin-2-amine and 6-Bromo-N-cyclohexylpyridin-2-amine requires a synergistic approach combining synthesis, X-ray crystallography, NMR spectroscopy, and computational modeling. The anticipated differences in the conformational flexibility and steric bulk of the N-cycloalkyl substituents are expected to translate into distinct physicochemical and pharmacological properties. The detailed experimental and computational framework provided in this guide offers a robust strategy for elucidating these structural nuances, thereby enabling more informed decisions in the design and optimization of novel aminopyridine-based drug candidates.

References

  • ResearchGate. Chemical Structures of the Identified Aminopyridine Derivatives. [Link]

  • ACS Publications. Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase | Journal of Medicinal Chemistry. [Link]

  • PubMed. Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. [Link]

  • RSC Publishing. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions. [Link]

  • MDPI. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. [Link]

  • PubChem. N-(6-bromo-2-pyridinyl)-2-cyclopropylpropanamide | C11H13BrN2O | CID 79506852. [Link]

  • MolPort. 6-bromo-N-cyclohexylpyridin-2-amine | 959237-36-6. [Link]

  • PubChemLite. 6-bromo-n-cyclopropylpyrazin-2-amine (C7H8BrN3). [Link]

  • PubChem. 6-bromo-N-methylpyridin-2-amine | C6H7BrN2 | CID 13470315. [Link]

  • Amanote Research. (PDF) 6-Bromo-N-(6-Bromopyridin-2-Yl). [Link]

  • NextSDS. 6-Bromo-N-cyclopentyl-2-pyridinamine — Chemical Substance Information. [Link]

  • Georgia Southern Commons. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

  • NextSDS. 5-Bromo-N-cyclohexyl-N-methylpyridin-2-amine — Chemical Substance Information. [Link]

  • PMC. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. [Link]

  • MDPI. Development of a Predictive Model for N-Dealkylation of Amine Contaminants Based on Machine Learning Methods. [Link]

  • PMC. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. [Link]

  • Research Square. Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. [Link]

  • Research Square. Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. [Link]

  • Chemsrc. 6-Bromo-N,N-dimethyl-2-pyridinamine | CAS#:112575-13-0. [Link]

  • Journal of Clinical Case Reports and Trails. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). [Link]

  • PrepChem.com. Synthesis of 6-Bromo-2-formyl-pyridine. [Link]

  • PubMed. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-N-cyclopentylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-N-cyclopentylpyridin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.